molecular formula C20H21NO5 B170167 (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 13500-53-3

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B170167
CAS No.: 13500-53-3
M. Wt: 355.4 g/mol
InChI Key: XHKMBFDLCAZWCR-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMBFDLCAZWCR-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472548
Record name Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13500-53-3
Record name Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS Number: 13500-53-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a chiral pyrrolidine derivative. The content herein is based on publicly accessible data.

Chemical Identity and Properties

This compound is a protected derivative of 4-hydroxyproline, a non-essential amino acid. The dibenzyl protection makes it a useful intermediate in organic synthesis, particularly in the construction of more complex molecules.

Table 1: Physicochemical Data

PropertyValue
CAS Number 13500-53-3
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.39 g/mol
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available
Solubility Data not available
1H NMR Data Data not available
13C NMR Data Data not available

Synthesis

The synthesis of this compound involves the protection of the carboxylic acid group of Nα-Cbz-trans-4-hydroxy-L-proline.

Experimental Protocol:

A general method for the synthesis involves the reaction of Nα-Cbz-trans-4-hydroxy-L-proline with benzyl bromide in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF). This reaction reportedly yields the desired product, Nα-Cbz-trans-4-hydroxy-L-proline benzyl ester, with a high yield of 89%.[1]

Synthetic Workflow Diagram:

Below is a logical representation of the synthesis workflow.

Synthesis_Workflow Synthesis of this compound reactant1 Nα-Cbz-trans-4-hydroxy-L-proline reaction Benzylation reactant1->reaction reactant2 Benzyl Bromide reactant2->reaction reagent Triethylamine in THF reagent->reaction product (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate reaction->product

Caption: Synthetic route to the target compound.

Applications in Drug Development

Currently, there is no publicly available information detailing the specific applications of this compound in drug development or its biological activity. Chiral pyrrolidine scaffolds are common motifs in many pharmaceuticals, suggesting this compound's potential as a building block in the synthesis of novel therapeutic agents. However, without specific studies, its role remains speculative.

Signaling Pathways and Mechanism of Action

No information has been found regarding the interaction of this compound with any biological signaling pathways or its mechanism of action.

Conclusion

This compound, with CAS number 13500-53-3, is a chiral intermediate whose synthesis from a protected hydroxyproline derivative has been described. However, a comprehensive technical profile, including detailed experimental protocols, extensive physicochemical characterization, and biological activity data, is not available in the public literature. Further research would be necessary to fully elucidate the properties and potential applications of this compound.

References

Technical Guide: (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This molecule is a chiral building block, leveraging the versatile pyrrolidine scaffold, which is a prominent feature in numerous FDA-approved drugs. Its stereochemically defined structure and functional groups make it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
CAS Number 13500-53-3

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis involves a two-step process: N-protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid with a benzyl group.

Step 1: N-protection of (2S,4R)-4-hydroxy-L-proline

This step yields (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

  • Materials: (2S,4R)-4-hydroxy-L-proline, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), Dioxane, Water, Ethyl acetate, 12 M Hydrochloric acid (HCl), Saturated brine solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve (2S,4R)-4-hydroxy-L-proline (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of water.

    • To this solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in dioxane.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath and acidify to a pH of 2 with 12 M HCl.[1]

    • Extract the aqueous phase with ethyl acetate (3x volumes).

    • Combine the organic phases and wash with a saturated brine solution (3x volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected product as a viscous oil.[1]

Step 2: Benzyl Esterification

This step converts the N-protected intermediate to the final product, this compound.

  • Materials: (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, Benzyl bromide (BnBr), Sodium carbonate (Na₂CO₃), Sodium iodide (NaI, catalytic amount), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-protected product from Step 1 (1 equivalent) in DMF.

    • Add sodium carbonate (2 equivalents) and a catalytic amount of sodium iodide.

    • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Analytical Characterization by HPLC

A representative High-Performance Liquid Chromatography (HPLC) method for the analysis of pyrrolidine dicarboxylate derivatives is provided below. This method can be adapted and optimized for the target compound.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for MS compatibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound, or MS detection in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program to elute the compound.

    • The retention time and peak purity can be used to assess the identity and purity of the synthesized product.

Potential Signaling Pathways and Biological Relevance

While specific biological activities and signaling pathway interactions for this compound have not been extensively reported, the pyrrolidine scaffold is a cornerstone in medicinal chemistry. Its rigid, five-membered ring structure provides a three-dimensional framework that can be functionalized to interact with high specificity and affinity to biological targets, particularly enzymes.

Many drugs containing the pyrrolidine motif act as enzyme inhibitors. The general mechanism involves the molecule fitting into the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. This can disrupt a signaling pathway that is critical for the progression of a disease.

For instance, pyrrolidine-based molecules have been designed as inhibitors for a wide range of enzymes, including proteases (e.g., in antiviral and anticancer therapies), kinases (implicated in cancer and inflammation), and peptidases.

Below is a conceptual workflow illustrating the role of a pyrrolidine-based compound, such as the one discussed, in the drug discovery process targeting enzyme inhibition.

Enzyme_Inhibition_Workflow cluster_0 Discovery & Design cluster_1 Mechanism of Action cluster_2 Biological Outcome A Pyrrolidine Scaffold (this compound) C Structure-Activity Relationship (SAR) Studies A->C B Target Enzyme Identification B->C F Inhibitor (Pyrrolidine Derivative) C->F Optimized Inhibitor D Enzyme Active Site G Enzyme-Inhibitor Complex H Blocked Catalytic Activity D->H Leads to E Substrate E->D Binds to F->D Binds to I Disruption of Signaling Pathway H->I J Therapeutic Effect I->J

Caption: Workflow of a pyrrolidine-based enzyme inhibitor.

This diagram illustrates how a foundational chemical structure, like this compound, can be utilized in the development of a targeted enzyme inhibitor. Through medicinal chemistry efforts, derivatives are synthesized and optimized to bind to the active site of a disease-relevant enzyme. This binding event forms a stable complex that blocks the enzyme's normal function, leading to the disruption of a pathogenic signaling pathway and ultimately, a therapeutic benefit.

The logical progression from a versatile chemical scaffold to a potential therapeutic agent underscores the importance of such building blocks in modern drug discovery. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.

References

An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a synthetically valuable derivative of the non-essential amino acid trans-4-hydroxy-L-proline. Its protected nature, with benzyl groups masking the amine and carboxylic acid functionalities, makes it a crucial building block in the multi-step synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and significant applications for researchers, scientists, and drug development professionals.

Core Molecular Structure and Properties

This compound, also known by its IUPAC name dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, possesses the stereochemistry of the naturally occurring trans-4-hydroxy-L-proline. The dibenzyl protection strategy serves to prevent unwanted side reactions at the nitrogen and carboxylic acid groups during synthetic transformations.

Below is a summary of its key physicochemical properties:

PropertyValue
CAS Number 13500-53-3
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.39 g/mol
IUPAC Name dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Boiling Point 517.88 °C at 760 mmHg
Flash Point 267.01 °C
Density 1.3 g/cm³
Canonical SMILES C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
InChI Key XHKMBFDLCAZWCR-MSOLQXFVSA-N
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 7

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available and relatively inexpensive trans-4-hydroxy-L-proline. The protocol involves the protection of both the secondary amine and the carboxylic acid functionalities.

Step 1: N-Protection of trans-4-hydroxy-L-proline

The initial step involves the protection of the secondary amine of trans-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide chemistry.

Experimental Protocol:

  • Dissolve trans-4-hydroxy-L-proline in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the carboxylic acid and facilitate the reaction.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture with vigorous stirring. The reaction is typically performed in a biphasic system or with a co-solvent like dioxane to aid solubility.

  • Maintain the reaction at a low temperature and allow it to proceed for several hours or overnight at room temperature.

  • After the reaction is complete, acidify the mixture to protonate the carboxylic acid.

  • Extract the N-Cbz-protected product with an organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.

Step 2: O-Benzylation (Esterification)

The second step is the esterification of the carboxylic acid group of N-Cbz-trans-4-hydroxy-L-proline with a benzyl group.

Experimental Protocol:

  • Dissolve the N-Cbz-trans-4-hydroxy-L-proline obtained from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as sodium carbonate or cesium carbonate, to the solution.

  • Add benzyl bromide to the reaction mixture. The addition of a catalytic amount of sodium iodide can facilitate the reaction.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer to remove any remaining reagents and impurities.

  • Dry the organic phase and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_0 Synthesis of this compound start trans-4-hydroxy-L-proline step1 N-Protection with Benzyl Chloroformate start->step1 NaOH, H₂O/Dioxane intermediate N-Cbz-trans-4-hydroxy-L-proline step1->intermediate step2 O-Benzylation with Benzyl Bromide intermediate->step2 Na₂CO₃, NaI, DMF product This compound step2->product

Synthetic Pathway to the Target Compound

Role in Drug Development and Medicinal Chemistry

While this compound is not known to possess significant intrinsic biological activity, its utility as a chiral building block in the synthesis of high-value pharmaceutical agents is well-documented. The protected hydroxyproline scaffold allows for stereospecific modifications and incorporation into larger molecules.

Intermediate in the Synthesis of Antiviral Agents

Derivatives of hydroxyproline are key components in a number of antiviral drugs. For instance, the core structure of Nirmatrelvir (Paxlovid), an antiviral medication used to treat COVID-19, contains a bicyclic proline analogue. The synthesis of such complex proline derivatives often starts from protected forms of hydroxyproline. The dibenzyl-protected compound serves as a versatile starting material for creating the necessary stereochemistry and functionality required for antiviral activity.

Scaffold for Enzyme Inhibitors

The rigid pyrrolidine ring of hydroxyproline provides a conformational constraint that is often exploited in the design of enzyme inhibitors. By using this compound, medicinal chemists can introduce specific side chains and functional groups to target the active sites of enzymes involved in various diseases. For example, modified prolines are used in the development of inhibitors for proteases and other enzymes implicated in cancer and inflammatory disorders.

Ligands for Protein Degradation (PROTACs)

In the burgeoning field of targeted protein degradation, small molecules are designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase, and its natural ligand contains a hydroxyproline residue. Synthetic ligands for VHL, which are crucial components of Proteolysis-Targeting Chimeras (PROTACs), are often synthesized from protected hydroxyproline derivatives like the dibenzyl-protected form.[1]

G cluster_1 Drug Discovery Workflow start (2S,4R)-Dibenzyl 4-hydroxypyrrolidine- 1,2-dicarboxylate synthesis Multi-step Chemical Synthesis start->synthesis deprotection Deprotection synthesis->deprotection modification Functional Group Modification deprotection->modification active_compound Biologically Active Compound (e.g., Enzyme Inhibitor, Antiviral) modification->active_compound biological_testing In vitro & In vivo Testing active_compound->biological_testing signaling_pathway Modulation of Signaling Pathway biological_testing->signaling_pathway

Role as a Synthetic Intermediate

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry and drug development. Its value lies not in its own biological activity, but in its role as a versatile, stereochemically defined building block. The ability to selectively deprotect and modify this scaffold provides a powerful tool for the synthesis of complex molecules that can interact with specific biological targets. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the importance of such well-defined synthetic intermediates will undoubtedly increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway commencing from the commercially available starting material, (2S,4R)-4-hydroxy-L-proline. The synthesis involves the protection of the secondary amine with a carboxybenzyl (Cbz) group, followed by the esterification of the carboxylic acid with benzyl bromide.

This guide presents detailed experimental protocols, quantitative data for each synthetic step, and logical workflow diagrams to facilitate a thorough understanding and replication of the synthesis.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

Step 1: N-protection of (2S,4R)-4-hydroxy-L-proline. The secondary amine of the pyrrolidine ring is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions. This step yields (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Step 2: Benzyl Esterification. The carboxylic acid of the N-Cbz protected intermediate is then esterified using benzyl bromide in the presence of a base to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Cbz-hydroxy-L-proline)

Materials:

  • (2S,4R)-4-hydroxy-L-proline

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) and sodium bicarbonate (2.5 eq) in water.

  • To this solution, slowly add a solution of benzyl chloroformate (1.05 eq) in dioxane.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.

  • Carefully acidify the reaction mixture to a pH of 2 using 12 M hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases and wash with saturated brine solution (3x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Benzyl bromide (BnBr)

  • Sodium carbonate (Na₂CO₃)

  • Sodium iodide (NaI) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

Procedure: [1]

  • Dissolve (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in dry N,N-dimethylformamide (DMF).

  • Add sodium carbonate (Na₂CO₃) and a catalytic amount of sodium iodide (NaI) to the solution.

  • Add benzyl bromide (BnBr) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Compounds

Compound NameStarting Material: (2S,4R)-4-hydroxy-L-prolineIntermediate: (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acidFinal Product: this compound
Molecular Formula C₅H₉NO₃C₁₃H₁₅NO₅C₂₀H₂₁NO₅
Molecular Weight ( g/mol ) 131.13265.26355.38
Appearance White crystalline powderViscous oilData not available
Melting Point (°C) 274 (decomposes)104-107Data not available
CAS Number 51-35-413504-85-313500-53-3[1]

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
1 N-Cbz ProtectionBenzyl chloroformate, Sodium bicarbonateWater/DioxaneRoom Temp.Not specifiedQuantitative
2 Benzyl EsterificationBenzyl bromide, Sodium carbonate, NaI (cat.)DMFRoom Temp.Not specifiedData not available

Visualizations

Synthetic Workflow

Synthesis_Workflow A Starting Material: (2S,4R)-4-hydroxy-L-proline B Step 1: N-Cbz Protection A->B Cbz-Cl, NaHCO3 Water/Dioxane, RT C Intermediate: (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid B->C D Step 2: Benzyl Esterification C->D BnBr, Na2CO3, NaI (cat.) DMF, RT E Final Product: This compound D->E

Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: Carboxylic Acid Esterification Start 4-hydroxy-L-proline Intermediate1 N-Cbz-4-hydroxy-L-proline Start->Intermediate1 Benzyl Chloroformate (Protection) Intermediate1_ref N-Cbz-4-hydroxy-L-proline FinalProduct Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Intermediate1_ref->FinalProduct Benzyl Bromide (Esterification)

Caption: Logical flow of the two-step synthesis.

References

An In-depth Technical Guide on (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that holds significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Physicochemical Properties

PropertyValueSource
CAS Number 13500-53-3AbacipharmTech
Molecular Formula C₂₀H₂₁NO₅Synthonix[1]
Molecular Weight 355.39 g/mol Synthonix[1]
Appearance White to off-white solid (presumed)General chemical knowledge
Purity Typically >95%Synthonix[1]

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are not widely published. Researchers utilizing this compound would typically perform these analyses to confirm its identity and purity after synthesis or purchase.

Synthesis and Purification

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the literature. However, its structure suggests that it can be synthesized from commercially available (2S,4R)-4-hydroxy-L-proline. The general synthetic strategy would involve the protection of both the nitrogen and the carboxylic acid functionalities of the hydroxyproline starting material with benzyl groups.

A plausible synthetic workflow is outlined below:

G General Synthetic Workflow start (2S,4R)-4-Hydroxy-L-proline step1 Protection of the amine group (e.g., with Benzyl chloroformate) start->step1 intermediate1 N-Cbz-(2S,4R)-4-hydroxy-L-proline step1->intermediate1 step2 Esterification of the carboxylic acid (e.g., with Benzyl bromide) intermediate1->step2 product This compound step2->product

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard organic chemistry techniques.

Materials:

  • (2S,4R)-4-Hydroxy-L-proline

  • Benzyl chloroformate (Cbz-Cl)

  • Benzyl bromide (BnBr)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • A suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or THF for the first step; DMF or acetone for the second step)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • N-Protection:

    • Dissolve (2S,4R)-4-Hydroxy-L-proline in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate, while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the N-protected product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain N-Cbz-(2S,4R)-4-hydroxy-L-proline.

  • O-Benzylation (Esterification):

    • Dissolve the N-protected intermediate in a polar aprotic solvent like DMF.

    • Add a base (e.g., potassium carbonate) followed by benzyl bromide.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Purification:

The crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product would be identified by TLC, combined, and the solvent evaporated to yield the final product.

Biological Activity and Applications

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[1][2] Chiral pyrrolidine derivatives, in particular, are key building blocks in the synthesis of a wide range of pharmaceuticals.[2]

While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as an intermediate in the synthesis of:

  • Enzyme Inhibitors: The rigid pyrrolidine ring can serve as a scaffold to orient functional groups in a precise manner to interact with the active sites of enzymes.

  • Peptidomimetics: The compound can be incorporated into peptide sequences to induce specific conformations or to act as a surrogate for natural amino acids.

  • Chiral Ligands: The stereochemically defined structure makes it a candidate for use as a chiral ligand in asymmetric catalysis.

The general workflow for utilizing such a building block in drug discovery is depicted below.

G Role in Drug Discovery Workflow start (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate step1 Chemical Modification (e.g., deprotection, functionalization) start->step1 intermediate1 Diversified Intermediates step1->intermediate1 step2 Coupling with other fragments intermediate1->step2 product Target Bioactive Molecules step2->product step3 Biological Screening (e.g., enzyme assays, cell-based assays) product->step3 end Lead Compound Identification step3->end

Caption: Application in a drug discovery context.

Safety Information

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with potential applications in synthetic and medicinal chemistry. While detailed experimental data is limited, this guide provides an overview of its known properties and a framework for its synthesis and potential use. Further research into its chemical reactivity and biological activity is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and its derivatives, focusing on their synthesis, quantitative biological data, and potential therapeutic applications. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous biologically active compounds and approved drugs. The specific stereochemistry and functionalization of the (2S,4R)-4-hydroxypyrrolidine core make it a valuable building block in medicinal chemistry for the development of novel enzyme inhibitors with potential applications in oncology, infectious diseases, and inflammatory conditions.

Core Synthesis and Derivative Generation

The synthesis of the core scaffold, this compound, typically originates from commercially available (2S,4R)-4-hydroxy-L-proline. The synthetic strategy involves the protection of both the nitrogen and the carboxylic acid functionalities to enable selective modifications at other positions of the pyrrolidine ring.

A general synthetic approach involves two key protection steps:

  • N-protection: The secondary amine of the pyrrolidine ring is commonly protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting (2S,4R)-4-hydroxy-L-proline with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or sodium hydroxide.

  • C-protection: The carboxylic acid group is converted into a benzyl ester. This can be accomplished through esterification with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, or by reaction with benzyl bromide and a base like triethylamine.

The resulting compound is (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester, which is the target molecule this compound. This protected scaffold serves as a versatile intermediate for the synthesis of a diverse range of derivatives through modification of the hydroxyl group at the C4 position.

Experimental Protocols

Synthesis of this compound

Materials:

  • (2S,4R)-4-Hydroxy-L-proline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl bromide (BnBr)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-protection:

    • Dissolve (2S,4R)-4-hydroxy-L-proline in an aqueous solution of sodium bicarbonate.

    • Cool the solution to 0°C in an ice bath.

    • Add benzyl chloroformate dropwise while maintaining the temperature at 0°C and stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to pH 2-3.

    • Extract the product, N-Cbz-(2S,4R)-4-hydroxy-L-proline, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • C-protection (Benzylation):

    • Dissolve the N-protected product from the previous step in DMF.

    • Add triethylamine to the solution.

    • Add benzyl bromide dropwise and stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Quantitative Biological Data: Inhibition of Matrix Metalloproteinases

Derivatives of the 4-hydroxypyrrolidine scaffold have shown significant potential as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The data presented below summarizes the inhibitory activity (Ki in nM) of a series of 3-mercaptopyrrolidine derivatives, which can be conceptually derived from the (2S,4R)-4-hydroxypyrrolidine scaffold, against several MMPs.[1]

CompoundR GroupMMP-1 (Ki, nM)MMP-2 (Ki, nM)MMP-3 (Ki, nM)MMP-7 (Ki, nM)MMP-9 (Ki, nM)MMP-14 (Ki, nM)
11a H26020041002305.3310
11b COCH₃9914990915.76.2
11c COCH₂-Phthalimido11017300---

Data sourced from "Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core".[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many pyrrolidine-based inhibitors targeting MMPs involves the coordination of a zinc-binding group (ZBG) to the catalytic zinc ion in the active site of the enzyme. In the case of the 3-mercaptopyrrolidine derivatives, the thiol group serves as the ZBG. The pyrrolidine scaffold itself provides a rigid backbone for the optimal positioning of substituents that interact with the different specificity pockets (S-pockets) of the MMP active site, thereby conferring potency and selectivity.

Below is a generalized workflow for the synthesis of pyrrolidine-based MMP inhibitors, starting from a protected 4-hydroxypyrrolidine derivative.

Synthesis_Workflow start (2S,4R)-4-Hydroxy-L-proline n_protection N-Protection (e.g., Cbz-Cl) start->n_protection c_protection C-Protection (e.g., Benzyl Bromide) n_protection->c_protection core_scaffold (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate c_protection->core_scaffold modification Modification of C4-hydroxyl group core_scaffold->modification derivatives Diverse Pyrrolidine Derivatives modification->derivatives biological_testing Biological Activity Screening (e.g., MMP inhibition assay) derivatives->biological_testing sar_analysis Structure-Activity Relationship (SAR) Analysis biological_testing->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Synthetic workflow for pyrrolidine derivatives.

The development of these inhibitors often follows a structure-activity relationship (SAR) approach, where systematic modifications of the pyrrolidine scaffold are performed to enhance potency and selectivity for specific MMPs.

Antiviral Activity and Experimental Workflow

Beyond their role as MMP inhibitors, 4-hydroxypyrrolidine derivatives have also been investigated for their potential antiviral activities. The following diagram illustrates a general experimental workflow for screening and characterizing the antiviral properties of these compounds.

Antiviral_Workflow cluster_screening Primary Screening cluster_characterization Mechanism of Action Studies compound_library Pyrrolidine Derivative Library cpe_assay Cytopathic Effect (CPE) Inhibition Assay compound_library->cpe_assay cell_culture Host Cell Culture virus_infection Virus Infection cell_culture->virus_infection virus_infection->cpe_assay time_of_addition Time-of-Addition Assay cpe_assay->time_of_addition Active Compounds plaque_reduction Plaque Reduction Assay time_of_addition->plaque_reduction polymerase_assay Viral Polymerase Inhibition Assay plaque_reduction->polymerase_assay entry_assay Viral Entry Inhibition Assay plaque_reduction->entry_assay

Caption: Workflow for antiviral activity testing.

This workflow begins with a primary screen to identify compounds that inhibit the virus-induced cytopathic effect. Hits from the primary screen are then subjected to more detailed mechanistic studies to determine the stage of the viral life cycle they inhibit, such as entry, replication, or egress.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis from readily available starting materials and the demonstrated biological activity of their derivatives, particularly as enzyme inhibitors, make them attractive targets for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel therapeutics targeting a range of diseases.

References

Biological Activity of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with derivatives of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. The core structure, a substituted proline analog, serves as a versatile scaffold for the development of novel therapeutic agents across various disease areas. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support ongoing research and drug discovery efforts.

Overview of Biological Activities

Derivatives of the 4-hydroxypyrrolidine-1,2-dicarboxylate core have demonstrated a range of biological activities, positioning them as promising candidates for drug development. The primary activities investigated include histone deacetylase (HDAC) inhibition, antimicrobial effects, antiviral properties, and dipeptidyl peptidase-4 (DPP-4) inhibition. The specific stereochemistry of the scaffold, (2S,4R), plays a crucial role in the potency and selectivity of these compounds.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various derivatives of 4-hydroxypyrrolidine and related compounds. It is important to note that the data presented here are for structurally related compounds and not exclusively for this compound derivatives, for which specific public data is limited.

Table 1: Histone Deacetylase (HDAC) Inhibition
Compound ClassSpecific DerivativeTarget HDAC Isoform(s)IC50 (µM)Reference
Azaborine-Based InhibitorsCompound 30HDAC10.975[1]
HDAC41.35[1]
HDAC80.20[1]
Non-Zinc Binding InhibitorsCompound 19-2-5 (cellular activity)[2]
Compound 21-2-5 (cellular activity)[2]
Compound 22-2-5 (cellular activity)[2]
Table 2: Antimicrobial Activity
Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Pyrrole DerivativeBM212Mycobacterium tuberculosis0.7 - 1.5[3]
5-Oxopyrrolidine DerivativeCompound 21Multidrug-resistant Staphylococcus aureus1 - 8[4]
Prenylated PhenylpropanoidsPlicatin B (2)Streptococcus mutans31.2[5]
Streptococcus mitis31.2[5]
Streptococcus sanguinis31.2[5]
Compound 8Streptococcus mitis31.2[5]
Table 3: Antiviral Activity
Compound ClassSpecific DerivativeTarget VirusAssayEC50 (µM)Reference
PhenylpropanoidCaffeic acid (5R)Hepatitis C Virus (HCV)HCV replication100 ± 20 (IC50)[6]
Pyrrolo[2,3-d]pyrimidines4-amino-5-bromo derivativeMurine Cytomegalovirusin vivo5.6 mg/kg (effective dose)[7]
Nucleoside ProdrugATV014Feline Infectious Peritonitis Virus (FIPV)-0.318[8]
Canine Enteric Coronavirus (CCoV)-0.168[8]
Mouse Hepatitis Virus (MHV-A59)-0.588[8]
Table 4: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Compound ClassSpecific DerivativeIC50 (nM)Reference
ThiosemicarbazoneCompound 2f1.266 ± 0.264[9]
Tryptophan-containing dipeptideTrp-Arg< 45 (µM)[10]
Trp-Lys< 45 (µM)[10]
Trp-Leu< 45 (µM)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of 4-hydroxypyrrolidine derivatives and related compounds.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

  • Test compounds and positive control (e.g., SAHA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.[11]

  • Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.[11]

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.[11]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[11]

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.[11][12]

  • Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[11]

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[11]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[11][13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in the test broth.[14]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well microtiter plate.[14]

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial inoculum. The final volume in each well is typically 100-200 µL.[15]

  • Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading Results: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]

Antiviral Hepatitis C Virus (HCV) Cell-Based Assay (Luciferase Reporter)

This protocol describes a cell-based assay to screen for inhibitors of HCV infection using a luciferase reporter system.

Materials:

  • Huh-7.5.1 cells

  • HCV reporter virus (e.g., HCV-Luc, expressing luciferase)

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • Test compounds and positive control (e.g., cyclosporine)

  • 96-well or 384-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7.5.1 cells into 96-well or 384-well plates at a density of 3,000-10,000 cells per well and incubate overnight.[16]

  • Compound Treatment and Infection: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 10 minutes) before infecting with the HCV reporter virus.[16]

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication and reporter gene expression.[16]

  • Luciferase Assay: Add the luciferase assay reagent directly to the cell culture medium in each well.[16]

  • Signal Detection: After a brief incubation at room temperature, measure the luminescence signal using a luminometer.[16]

  • Data Analysis: Calculate the percentage of inhibition of HCV infection for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This protocol details a method for measuring the inhibitory activity of compounds against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., Tris-HCl)

  • Test compounds and positive control (e.g., Sitagliptin)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.[17]

  • Reaction Mixture: In a 96-well plate, mix the test compound with the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.[17][18]

  • Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.[17][18]

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence in kinetic mode with excitation at 350-360 nm and emission at 450-460 nm.[17][18]

  • Data Analysis: Calculate the inhibitory activity from the rate of the enzymatic reaction (slope of fluorescence over time). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 4-hydroxypyrrolidine derivatives.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., 4-hydroxypyrrolidine derivative) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally repressed) Histones->Chromatin Leads to Open_Chromatin Open Chromatin (Transcriptionally active) Acetyl_Histones->Open_Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: HDAC Inhibition Signaling Pathway.

MIC_Assay_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in Broth Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Observe for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: MIC Assay Experimental Workflow.

DPP4_Inhibition_Pathway DPP4_Inhibitor DPP-4 Inhibitor (e.g., 4-hydroxypyrrolidine derivative) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 GLP1_GIP Active Incretins (GLP-1, GIP) DPP4->GLP1_GIP Inactivates Inactive_Metabolites Inactive Metabolites Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Releases Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Suppresses Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Lowers Glucagon->Blood_Glucose Raises

Caption: DPP-4 Inhibition Signaling Pathway.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research for the development of novel therapeutics. The diverse biological activities, including HDAC inhibition, antimicrobial, antiviral, and DPP-4 inhibitory effects, highlight the versatility of this chemical core. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and pathway visualizations to aid researchers in the rational design and evaluation of new compounds based on this privileged structure. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

Spectroscopic Profile of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present an expected analytical profile. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

This compound is a derivative of 4-hydroxyproline, an essential amino acid. The pyrrolidine ring is substituted with a hydroxyl group at the 4-position and two benzyl carboxylate groups at the 1 and 2-positions. The stereochemistry is fixed as (2S, 4R).

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 367.39 g/mol
Stereochemistry (2S, 4R)
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol.

Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are based on the analysis of structurally similar compounds, including N-Cbz-4-hydroxyproline benzyl ester and other protected 4-hydroxyproline derivatives.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2dd4.50 - 4.60J = 8.0, 4.0
H-3αddd2.20 - 2.30J = 14.0, 8.0, 6.0
H-3βddd2.40 - 2.50J = 14.0, 4.0, 2.0
H-4m4.40 - 4.50-
H-5αdd3.60 - 3.70J = 12.0, 4.0
H-5βdd3.80 - 3.90J = 12.0, 2.0
-OHbr sVariable-
-CH₂-Ph (Cbz)s5.10 - 5.20-
-CH₂-Ph (Ester)s5.20 - 5.30-
Ar-H (10H)m7.25 - 7.40-
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-258.0 - 59.0
C-338.0 - 39.0
C-469.0 - 70.0
C-554.0 - 55.0
C=O (Cbz)154.0 - 155.0
C=O (Ester)172.0 - 173.0
-CH₂-Ph (Cbz)67.0 - 68.0
-CH₂-Ph (Ester)66.0 - 67.0
Ar-C (ipso, Cbz)136.0 - 137.0
Ar-C (ipso, Ester)135.0 - 136.0
Ar-C127.0 - 129.0
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3500 - 3300 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (urethane)1710 - 1690
C=O stretch (ester)1740 - 1720
C=C stretch (aromatic)1600, 1495
C-O stretch1250 - 1000
Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

Ionm/z
[M+H]⁺368.14
[M+Na]⁺390.12
[M-H]⁻366.13

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of 220 ppm.

    • A 45-degree pulse angle and a relaxation delay of 2 seconds are recommended.

    • Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed m/z values with the calculated exact mass of the compound.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a reference when analyzing this compound or its close analogs. Direct experimental verification remains the gold standard for structural elucidation and characterization.

Commercial suppliers of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction

This compound is a protected derivative of trans-4-hydroxy-L-proline, a non-essential amino acid notable for its unique cyclic structure that imparts significant conformational rigidity to peptides and proteins. This constrained molecular scaffold is of high value in medicinal chemistry and drug development. The benzyl protecting groups on both the amine (N1) and the carboxylic acid (C2) functionalities render the molecule suitable as a chiral building block for complex organic synthesis, particularly in the construction of peptide mimetics and pharmacologically active agents.

Hydroxyproline derivatives are crucial components in a variety of bioactive molecules, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1] More recently, they have gained prominence in the development of Proteolysis Targeting Chimeras (PROTACs), where they serve as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.[2] This guide provides an overview of the commercial suppliers, a representative synthesis protocol, and the key applications of this versatile synthetic intermediate for researchers and drug development professionals.

Commercial Suppliers

A variety of chemical suppliers offer this compound and its closely related analogs. The table below summarizes key information from several vendors. Researchers are advised to consult the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
AbacipharmTech This compound13500-53-3C₂₀H₂₁NO₅Not specifiedCatalog: SH103378.[3]
Sigma-Aldrich (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide915205-76-4C₁₉H₂₂N₂O₂≥99% (HPLC)A related amide derivative.[1]
ChemShuttle (2S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid13504-85-3C₁₃H₁₅NO₅≥95%A mono-benzyl protected analog.[2]
BLDpharm Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride62147-27-7C₁₂H₁₆ClNO₃Not specifiedA related ester, N-unprotected.[4]

Synthetic Protocols

Representative Synthesis of a Protected (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate Derivative[5]

This protocol describes the synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine, which can be adapted for the preparation of the dibenzyl ester by using benzyl alcohol in the esterification step.

Step 1: Esterification of N-Cbz-4-hydroxy-L-proline

  • To a solution of methanol (500 ml), add concentrated sulfuric acid (10 ml) while maintaining the temperature below 30°C.

  • Add (2S,4R)-1-benzyloxycarbonyl-2-carboxy-4-hydroxypyrrolidine (100 g) to the acidic methanol solution.

  • Heat the resulting mixture under reflux for 4 hours to drive the esterification.

  • Cool the mixture to below 10°C and neutralize the acid by adding triethylamine (63 ml).

  • Remove the solvent by evaporation in vacuo, ensuring the bath temperature does not exceed 40°C, to yield a syrup of the crude methyl ester.

Step 2: Work-up and Purification

  • To the resulting syrup, add tetrahydrofuran (100 ml) and toluene (200 ml) and evaporate the solvents in vacuo. Repeat this procedure to ensure complete removal of residual water and other volatile impurities.

  • The final product is (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine.

Note: To synthesize the target dibenzyl compound, the esterification step would be modified, for instance, by using benzyl bromide and a suitable base, or by using benzyl alcohol under Fischer esterification conditions.

Experimental and Application Workflows

The primary utility of this compound is as a constrained amino acid building block in Solid-Phase Peptide Synthesis (SPPS) and as a chiral scaffold in medicinal chemistry.

General Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of the title compound starting from 4-hydroxy-L-proline.

G A Start: (2S,4R)-4-Hydroxy-L-proline B Step 1: N-Protection Reagent: Benzyl Chloroformate (Cbz-Cl) Base: NaHCO₃ or similar A->B C Intermediate: (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid B->C D Step 2: C-Esterification Reagent: Benzyl Bromide (Bn-Br) Base: Cs₂CO₃ or similar C->D E Final Product: This compound D->E

Caption: General synthesis pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This protected amino acid can be incorporated into a peptide sequence. The Cbz protecting group is typically removed using hydrogenolysis, making it orthogonal to the Fmoc/tBu strategy common in SPPS.

G cluster_0 SPPS Cycle A 1. Fmoc Deprotection (Piperidine) B 2. Coupling (Protected Amino Acid + DIC/HOBt) A->B Repeat for each AA Final Peptide Cleavage & Deprotection (TFA) A->Final C 3. Capping (Optional) (Acetic Anhydride) B->C Repeat for each AA C->A Repeat for each AA Incorp Couple (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate C->Incorp Start Resin Support Start->A Incorp->A Purify Purification (HPLC) Final->Purify

Caption: Workflow for incorporating the title compound into a peptide sequence via SPPS.

Role in Signaling Pathways: VHL-Mediated Protein Degradation

A key application of 4-hydroxyproline derivatives is in the design of PROTACs. The hydroxyproline core mimics the post-translationally modified Hypoxia-Inducible Factor 1-alpha (HIF-1α), allowing it to be recognized and bound by the VHL E3 ligase. This interaction is central to hijacking the ubiquitin-proteasome system for targeted protein degradation.[2]

G cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Hyp-Linker-Ligand) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted to VHL VHL E3 Ligase VHL->PROTAC binds (via Hyp motif) Ub Ubiquitin (Ub) VHL->Ub recruits E2, transfers Ub Ub->POI polyubiquitination Degradation POI Degradation Proteasome->Degradation

Caption: Role of the hydroxyproline (Hyp) motif in VHL-recruiting PROTACs for protein degradation.

References

The (2S,4R)-4-Hydroxypyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." These structures possess an optimal arrangement of steric and electronic features, allowing them to serve as high-affinity ligands for diverse biological targets. Among these, the (2S,4R)-4-hydroxypyrrolidine scaffold, a stereochemically defined, five-membered heterocyclic ring, has emerged as a cornerstone in the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the role of the (2S,4R)-4-hydroxypyrrolidine scaffold in drug discovery. We will delve into its applications across various therapeutic areas, present key quantitative data, detail relevant experimental protocols, and visualize the biological pathways and workflows in which this remarkable scaffold plays a pivotal role. Its inherent chirality, conformational rigidity, and the strategic placement of a hydroxyl group and a secondary amine make it an exceptionally versatile building block for engaging with complex biological machinery.

Core Applications and Structure-Activity Relationships

The (2S,4R)-4-hydroxypyrrolidine scaffold is a key component in several classes of approved drugs and clinical candidates. Its success stems from its ability to mimic peptide backbones and present key functional groups in a precise three-dimensional orientation for optimal target engagement.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The enzyme DPP-4 is a primary regulator of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis.[1][2] By inactivating these hormones, DPP-4 curtails insulin secretion and increases glucagon levels. Inhibitors of DPP-4 prolong the action of incretins, offering an effective therapeutic strategy for type 2 diabetes.[3] The hydroxypyrrolidine scaffold has been instrumental in the development of potent "gliptins."

Mechanism of Action: In DPP-4 inhibitors, the pyrrolidine nitrogen typically forms a crucial salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the enzyme, while the hydroxypyrrolidine ring itself occupies the S1 pocket, establishing favorable interactions.

Table 1: Quantitative Data for Selected DPP-4 Inhibitors

CompoundTargetIC50 ValueKey Pharmacokinetic Parameters
Vildagliptin Human DPP-4~2.5 - 16.8 nM[4]Oral Bioavailability: 85%[5] Elimination Half-life: ~2 hours[6]
Sitagliptin Human DPP-4~4.38 nM[7]Oral Bioavailability: ~87% Elimination Half-life: ~12.4 hours
Neogliptin Human DPP-416.8 ± 2.2 nM[4]Preclinical candidate; data not available.
Neuraminidase Inhibitors for Influenza

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues.[8][9] Inhibiting this enzyme prevents viral propagation and is a key strategy for treating influenza. The (2S,4R)-4-hydroxypyrrolidine scaffold has been incorporated into potent NA inhibitors, where its functional groups mimic the natural substrate, sialic acid, and bind tightly to the enzyme's active site.

Mechanism of Action: The hydroxyl and amino groups of the scaffold form key hydrogen bonds with conserved residues in the neuraminidase active site, such as D151, which is critical for enzymatic cleavage of sialic acid.[8] This high-affinity binding blocks the enzyme and halts the viral life cycle.[10]

Table 2: Quantitative Data for Selected Neuraminidase Inhibitors

CompoundTarget Virus (NA)IC50 ValueKey Pharmacokinetic Parameters
Oseltamivir Carboxylate Influenza A & B0.1 - 1.0 nMOral Bioavailability (as prodrug): ~80%[11][12] Elimination Half-life: 6-10 hours[12]
Peramivir Influenza A & BA(H1N1): 0.16 nM (median) B: 0.99 nM (median)[13]Route: Intravenous[8] Elimination Half-life: ~20 hours[8]
Pyrrolidine Derivatives (e.g., 9e, 9f) Influenza A (H3N2)1.56 - 2.71 µM[14]Preclinical candidates; data not available.
HCV NS3/4A Protease Inhibitors for Hepatitis C

The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, as it cleaves the HCV polyprotein into mature, functional non-structural proteins.[15] The (2S,4R)-4-hydroxypyrrolidine scaffold has been used to develop macrocyclic inhibitors that bind to the protease's active site with high affinity.

Mechanism of Action: The pyrrolidine ring often serves as a central scaffold, positioning other functional groups to interact with the S2 binding pocket of the protease.[16] This interaction blocks the catalytic activity of the enzyme, preventing polyprotein processing and halting viral replication.

Table 3: Quantitative Data for Selected HCV NS3/4A Protease Inhibitors

CompoundTarget GenotypeEC50 / Ki ValueKey Pharmacokinetic Parameters
Telaprevir HCV Genotype 1Ki: ~7 nMOral Bioavailability: Enhanced with food[1][3] Protein Binding: 59-76%[1]
Boceprevir HCV Genotype 1Ki: ~14 nMOral Bioavailability: 24-34% (preclinical)[17] Elimination Half-life: ~3.4 hours[9]

Experimental Protocols

Detailed and standardized protocols are critical for the synthesis and evaluation of compounds containing the (2S,4R)-4-hydroxypyrrolidine scaffold.

General Synthesis of (2S,4R)-4-Hydroxypyrrolidine Derivatives

The synthesis often starts from commercially available trans-4-hydroxy-L-proline. A representative multi-step synthesis to create a functionalized scaffold is outlined below.[18][19][20]

  • Protection of the Amine: The secondary amine of trans-4-hydroxy-L-proline is typically protected, often with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)2O in a suitable solvent like dichloromethane.[20]

  • Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to prevent its participation in subsequent reactions. This can be achieved using thionyl chloride in the corresponding alcohol (e.g., methanol).[18]

  • Activation of the Hydroxyl Group: The secondary hydroxyl group is often converted into a good leaving group (e.g., a mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The activated hydroxyl group can be displaced by various nucleophiles to introduce diversity at the C4 position.

  • Deprotection: The protecting groups on the amine and carboxylic acid are removed under appropriate conditions (e.g., acid treatment for Boc group, hydrolysis for the ester) to yield the final derivative or a versatile intermediate for further elaboration.

DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit DPP-4 activity by measuring the fluorescence of a product released from a synthetic substrate.[13][21][22]

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • Test compounds and positive control (e.g., Sitagliptin).

    • 96-well black microplate.

    • Fluorescence microplate reader (λex=360 nm, λem=460 nm).

  • Procedure:

    • Add 25 µL of the test compound (dissolved in buffer, with minimal DMSO) or control to the wells of the microplate.

    • Add 50 µL of a solution containing the DPP-4 enzyme to each well.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well.

    • Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 15-30 minutes.

    • The rate of reaction (slope of fluorescence vs. time) is calculated. The percent inhibition is determined relative to the uninhibited enzyme control. IC50 values are calculated from a dose-response curve.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the inhibition of viral neuraminidase activity using a fluorogenic substrate.[12]

  • Materials:

    • Recombinant influenza neuraminidase.

    • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay Buffer: MES buffer (pH 6.5) or Sodium Acetate buffer (pH 5.0).[11]

    • Stop Solution: Ethanol/NaOH solution.

    • Test compounds and positive control (e.g., Oseltamivir).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Add 50 µL of serially diluted test compounds or controls to the wells.

    • Add 50 µL of diluted neuraminidase enzyme to each well and incubate at room temperature for 45 minutes.

    • Add 50 µL of MUNANA substrate solution to initiate the reaction.

    • Incubate the plate at 37°C for 1 hour.

    • Terminate the reaction by adding 100 µL of Stop Solution.

    • Read the fluorescence of the released 4-methylumbelliferone product.

    • Calculate percent inhibition and IC50 values based on the reduction in fluorescence compared to the control.

HCV NS3/4A Protease Assay (FRET-based)

This assay relies on Förster Resonance Energy Transfer (FRET) to measure protease activity. A peptide substrate containing a cleavage site is flanked by a donor and acceptor fluorophore. Cleavage separates the pair, leading to a measurable change in fluorescence.[15]

  • Materials:

    • Recombinant HCV NS3/4A protease.

    • FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).

    • Assay Buffer: HEPES buffer (e.g., 50 mM, pH 7.4) containing NaCl, DTT, and a detergent like Triton X-100.[15]

    • Test compounds and positive control (e.g., Telaprevir).

    • 384-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Dispense test compounds (typically in DMSO) into the microplate wells.

    • Add the NS3/4A protease solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[15]

    • Initiate the reaction by adding the FRET substrate solution.

    • Monitor the change in fluorescence (either decrease in FRET signal or increase in donor fluorescence) over time.

    • Calculate the reaction rates and determine the percent inhibition and IC50 values for the test compounds.

Visualizations: Pathways and Workflows

Drug Discovery Workflow

The development of novel therapeutics based on the (2S,4R)-4-hydroxypyrrolidine scaffold follows a structured workflow from initial design to preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Candidate Scaffold Scaffold Selection ((2S,4R)-4-hydroxypyrrolidine) SAR SAR Analysis & Computational Modeling Scaffold->SAR Synthesis Chemical Synthesis of Derivatives SAR->Synthesis EnzymeAssay Enzymatic Assays (e.g., DPP-4, NA) Synthesis->EnzymeAssay CellAssay Cell-Based Assays (e.g., Antiviral Activity) EnzymeAssay->CellAssay LeadOpt Lead Optimization CellAssay->LeadOpt PK Pharmacokinetic Profiling (ADME) Candidate Preclinical Candidate Selection PK->Candidate Tox Toxicity Screening Tox->Candidate LeadOpt->PK LeadOpt->Tox

Fig 1. Drug discovery workflow using the hydroxypyrrolidine scaffold.
DPP-4 Signaling Pathway

DPP-4 inhibitors act by preventing the breakdown of incretin hormones, thereby enhancing glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[1][2][17]

G Ingestion Food Ingestion Incretins GLP-1 & GIP Release (from Intestine) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas stimulate Inactive Inactive Peptides DPP4->Inactive degrades to Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibitor (2S,4R)-4-hydroxypyrrolidine -based Inhibitor Inhibitor->DPP4 blocks

Fig 2. Mechanism of DPP-4 inhibitors in glucose homeostasis.
Influenza Neuraminidase Mechanism of Action

The influenza virus uses neuraminidase to detach from the host cell surface, allowing the newly replicated virions to infect other cells. Inhibitors block this crucial step.[8][9]

G cluster_0 Viral Release cluster_1 Inhibition Virus Progeny Virus Budding HostCell Host Cell Surface Virus->HostCell attached via Hemagglutinin to NA Neuraminidase (NA) Enzyme on Virus SialicAcid Sialic Acid Receptor Release Virus Release & Infection of New Cells SialicAcid->Release enables NA->SialicAcid cleaves Blocked Viral Aggregation on Cell Surface NA->Blocked leads to Inhibitor (2S,4R)-4-hydroxypyrrolidine -based Inhibitor Inhibitor->NA binds & blocks

Fig 3. Role of neuraminidase in viral release and its inhibition.

Conclusion

The (2S,4R)-4-hydroxypyrrolidine scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its unique stereochemical and functional attributes have enabled the development of successful drugs for treating major global health challenges, including type 2 diabetes, influenza, and hepatitis C. The scaffold's ability to be readily synthesized and modified continues to make it an attractive starting point for the design of new chemical entities. As our understanding of complex biological targets deepens, the strategic application of proven scaffolds like (2S,4R)-4-hydroxypyrrolidine will remain a vital and efficient approach in the quest for novel, life-saving therapeutics.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a chiral auxiliary in asymmetric synthesis. The methodologies outlined below are based on established principles of chiral auxiliary-mediated reactions, offering a robust framework for the stereoselective synthesis of complex organic molecules.

Introduction to this compound as a Chiral Auxiliary

This compound is a versatile chiral molecule derived from 4-hydroxyproline, a readily available chiral building block. Its rigid pyrrolidine ring and defined stereocenters make it an excellent candidate for use as a chiral auxiliary. In this role, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recycled. The dibenzyl protecting groups offer stability and can be removed under specific conditions.

The primary application of such auxiliaries is in the formation of new stereocenters with high diastereoselectivity, particularly in carbon-carbon bond-forming reactions such as aldol additions and Michael reactions. The predictable facial selectivity is achieved through steric hindrance imposed by the chiral auxiliary, forcing the incoming reagent to attack from a specific trajectory.

Application: Diastereoselective Aldol Addition

The N-acylated derivative of this compound can be used to control the stereochemistry of aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, proceeds through a rigid, chair-like Zimmerman-Traxler transition state, leading to high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride, 1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl derivative.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acyl derivative (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to obtain the aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 4.0 eq) and hydrogen peroxide (4.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.

  • Purify the desired β-hydroxy carboxylic acid product.

Data Presentation: Expected Results for Aldol Reaction
AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde85-95>95:5
Isobutyraldehyde80-90>98:2
Acetaldehyde75-85>90:10

Note: The expected yields and diastereomeric ratios are based on analogous systems using well-established chiral auxiliaries.

Application: Asymmetric Michael Addition

The enolate formed from the N-acylated chiral auxiliary can also participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds with high stereocontrol.

Experimental Protocol: Asymmetric Michael Addition
  • Prepare the N-acyl derivative of this compound as described in the aldol protocol.

  • Generate the boron enolate as described in Step 2 of the aldol protocol.

  • Cool the enolate solution to -78 °C.

  • Add the α,β-unsaturated ketone or ester (the Michael acceptor, 1.2 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

  • The chiral auxiliary can be cleaved as described in the aldol protocol to yield the 1,5-dicarbonyl product.

Data Presentation: Expected Results for Michael Addition
Michael AcceptorYield (%)Diastereomeric Excess (de %)
Methyl vinyl ketone80-90>95
Cyclohexenone85-95>98
Ethyl acrylate70-85>90

Note: The expected yields and diastereomeric excess are based on analogous systems.

Visualizations

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Cleavage and Recovery Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Prochiral Substrate Prochiral Substrate Prochiral Substrate->Acylation Acylated Auxiliary Acylated Auxiliary Acylation->Acylated Auxiliary Enolate Formation Enolate Formation Acylated Auxiliary->Enolate Formation Stereoselective Reaction Stereoselective Reaction Enolate Formation->Stereoselective Reaction Electrophile Electrophile Electrophile->Stereoselective Reaction Diastereomeric Product Diastereomeric Product Stereoselective Reaction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Proposed Transition State for Diastereoselective Aldol Addition

The Role of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and its Analogs in Asymmetric Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, synthons, and organocatalysts derived from readily available chiral pool sources are invaluable tools in this endeavor. Among these, derivatives of 4-hydroxyproline have emerged as versatile scaffolds for the synthesis of complex, biologically active molecules. This document provides an overview of the applications and methodologies associated with (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and its closely related analogs, focusing on their role in asymmetric synthesis.

Extensive literature searches indicate that while "this compound" itself is not widely documented as a classical chiral auxiliary, the underlying (2S,4R)-4-hydroxypyrrolidine scaffold is a cornerstone in modern stereoselective synthesis. Its derivatives are more commonly employed as chiral building blocks or as precursors to highly effective organocatalysts. This document will focus on these well-established applications, providing insights into their synthesis and utility.

Synthesis of 4-Hydroxyproline Derivatives

The versatility of the 4-hydroxyproline scaffold stems from its rigid pyrrolidine ring and the presence of multiple functional groups that can be selectively modified. The synthesis of derivatives, such as the title compound, typically starts from commercially available (2S,4R)-4-hydroxy-L-proline. A general synthetic workflow involves the protection of the amine and carboxylic acid functionalities, followed by modification of the hydroxyl group.

Below is a generalized workflow for the preparation of N- and C-protected 4-hydroxypyrrolidine derivatives.

G cluster_0 Protection Steps cluster_1 Core Structure start (2S,4R)-4-Hydroxy-L-proline N_protection N-Protection (e.g., Cbz-Cl, base) start->N_protection Protection of Amine C_protection C-Protection (e.g., BnBr, base) N_protection->C_protection Protection of Carboxylic Acid product This compound C_protection->product

Caption: General workflow for the synthesis of protected 4-hydroxyproline derivatives.

Applications in Asymmetric Synthesis

While direct use as a cleavable chiral auxiliary is not prominent, derivatives of (2S,4R)-4-hydroxypyrrolidine are instrumental in several areas of asymmetric synthesis, primarily as chiral synthons and in the development of organocatalysts.

Chiral Building Blocks for Bioactive Molecules

The rigid, stereochemically defined pyrrolidine ring of 4-hydroxyproline derivatives makes them ideal starting materials for the synthesis of a wide range of biologically active compounds, including alkaloids, antiviral agents, and other pharmaceuticals. The stereocenters at positions 2 and 4 provide a template for the construction of new stereogenic centers with high diastereoselectivity.

Proline-Based Organocatalysis

L-proline and its derivatives are among the most powerful and widely used organocatalysts for various asymmetric transformations. The secondary amine of the pyrrolidine ring is key to their catalytic activity, enabling them to activate substrates through the formation of enamine or iminium ion intermediates. The substituents on the pyrrolidine ring, such as the hydroxyl group and its protected forms in the case of 4-hydroxyproline derivatives, play a crucial role in tuning the catalyst's reactivity and stereoselectivity by influencing the steric and electronic environment of the catalytic site.

A general mechanism for a proline-catalyzed asymmetric aldol reaction is depicted below.

G cluster_0 Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Enamine->Iminium + Aldehyde Aldol_Product Aldol Product Iminium->Aldol_Product + H2O Aldol_Product->Proline - Catalyst Water H2O

Caption: Simplified mechanism of a proline-catalyzed aldol reaction.

Experimental Protocols

Due to the lack of specific literature on the use of "this compound" as a chiral auxiliary, detailed experimental protocols for such applications cannot be provided. However, for researchers interested in the broader applications of 4-hydroxyproline derivatives, numerous protocols for their synthesis and use in organocatalysis are available in the chemical literature. Researchers are encouraged to consult review articles on proline and hydroxyproline catalysis for detailed experimental conditions for specific transformations.

Quantitative Data

As no specific applications of the title compound as a chiral auxiliary have been identified, a summary table of quantitative data (e.g., yields, diastereomeric excess, enantiomeric excess) cannot be compiled. For organocatalytic reactions using 4-hydroxyproline-derived catalysts, performance data is highly dependent on the specific catalyst structure, substrates, and reaction conditions.

Conclusion

This compound is a derivative of the versatile chiral building block, 4-hydroxy-L-proline. While its direct application as a traditional, cleavable chiral auxiliary is not well-documented, the 4-hydroxyproline scaffold is of significant importance in asymmetric synthesis. Its derivatives serve as valuable chiral synthons for the synthesis of complex natural products and pharmaceuticals and are precursors to a wide range of highly effective organocatalysts. Researchers in drug development and synthetic chemistry can leverage the rich chemistry of 4-hydroxyproline to achieve high levels of stereocontrol in their synthetic endeavors. Future work may yet uncover specific applications for the title compound as a chiral auxiliary, but for now, its value lies in the context of the broader family of 4-hydroxyproline-derived chiral molecules.

Protecting Group Strategies for 4-Hydroxypyrrolidine-2-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 4-hydroxypyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development.

Introduction to Protecting Group Strategies

4-Hydroxypyrrolidine-2-carboxylic acid, also known as hydroxyproline, possesses three reactive functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group. The selective modification of one functional group in the presence of others necessitates a carefully designed protecting group strategy. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups. Orthogonal protecting group strategies, which allow for the selective removal of one group in any order without affecting others, are particularly valuable in the multi-step synthesis of complex molecules derived from hydroxyproline.

Protecting Group Strategies for Functional Groups

The choice of protecting groups is critical and depends on the overall synthetic route and the desired final product. Below are common strategies for the protection of the amine, carboxylic acid, and hydroxyl functionalities of 4-hydroxypyrrolidine-2-carboxylic acid.

Amine Protection

The secondary amine of the pyrrolidine ring is nucleophilic and readily reacts with electrophiles. Common protecting groups for the amine functionality include carbamates such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of non-acidic conditions, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed with strong acids like trifluoroacetic acid (TFA).

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile and is commonly removed using a solution of piperidine in DMF. This orthogonality to acid-labile groups like Boc and t-butyl esters makes it a popular choice in solid-phase peptide synthesis.[1][2][3]

  • Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[4] This allows for deprotection under neutral conditions.

Carboxylic Acid Protection

The carboxylic acid group can be protected as an ester to prevent its interference in reactions involving the amine or hydroxyl groups.

  • Methyl Ester (Me): A simple and common protecting group, the methyl ester is typically formed using methanol under acidic conditions (e.g., with thionyl chloride or HCl). It can be cleaved by hydrolysis under basic conditions (e.g., with LiOH or NaOH).

  • Benzyl Ester (Bn): The benzyl ester is stable to both acidic and basic conditions and is readily removed by catalytic hydrogenation, making it orthogonal to acid- and base-labile protecting groups.

Hydroxyl Protection

The secondary hydroxyl group can be protected as an ether or a silyl ether to prevent its unwanted reactions.

  • tert-Butyldimethylsilyl Ether (TBDMS): A widely used silyl ether, it is stable to a variety of reaction conditions but can be selectively removed using fluoride ion sources (e.g., TBAF) or acidic conditions.[5]

  • Benzyl Ether (Bn): A robust protecting group that is stable to a wide range of conditions and is removed by catalytic hydrogenation.

  • Trityl Ether (Trt): A bulky protecting group that is sensitive to acidic conditions, allowing for selective removal in the presence of other acid-labile groups under carefully controlled conditions.[6]

Orthogonal Protecting Group Strategies

The combination of protecting groups with different cleavage conditions allows for the selective deprotection and functionalization of the hydroxyproline scaffold. A common orthogonal strategy involves the use of an Fmoc group for the amine, a t-butyl-based group for the carboxylic acid or hydroxyl group, and a hydrogenolysis-labile group for another functionality.

Orthogonal_Strategy Fully Protected Hyp Fully Protected Hyp Amine Deprotected Amine Deprotected Fully Protected Hyp->Amine Deprotected Piperidine/DMF Carboxyl Deprotected Carboxyl Deprotected Fully Protected Hyp->Carboxyl Deprotected TFA Hydroxyl Deprotected Hydroxyl Deprotected Fully Protected Hyp->Hydroxyl Deprotected H2, Pd/C

Caption: Orthogonal deprotection of a fully protected hydroxyproline derivative.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired outcome.

N-Boc Protection of 4-Hydroxyproline

This protocol describes the protection of the amine group of 4-hydroxy-L-proline with a Boc group.

Materials:

  • 4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a 2L reaction bottle, add dichloromethane, 4-hydroxy-L-proline, and DMAP and stir the mixture.[7]

  • Slowly add Boc anhydride to the reaction solution.[7]

  • Monitor the reaction by TLC until all the raw material is consumed.[7]

  • After the reaction is complete, add water to the reaction solution and stir at 20-30 °C.[7]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-4-hydroxy-L-proline as a white solid.[7]

Methyl Esterification of N-Boc-4-Hydroxyproline

This protocol describes the esterification of the carboxylic acid of N-Boc protected 4-hydroxyproline.

Materials:

  • N-Boc-4-hydroxy-L-proline

  • Tetrahydrofuran (THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Methanol

Procedure:

  • In a 5L reaction bottle, add the N-Boc-4-hydroxy-L-proline product from the previous step, tetrahydrofuran, and DCC. Stir the reaction for 1 hour at 20-30 °C.[7]

  • Slowly add methanol to the reaction solution and maintain the temperature.[7]

  • Monitor the reaction by TLC until completion.[7]

  • Filter the reaction solution and collect the filtrate.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[7]

  • The crude product can be further purified by recrystallization.

O-TBDMS Protection of N-Boc-4-hydroxyproline methyl ester

This protocol describes the protection of the hydroxyl group as a TBDMS ether.

Materials:

  • N-Boc-4-hydroxyproline methyl ester

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-4-hydroxyproline methyl ester in DCM.

  • Add imidazole and TBDMSCl to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection of 4-hydroxypyrrolidine-2-carboxylic acid.

Table 1: Amine Protection

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
BocBoc₂O, DMAPDCM20-302-4>95
FmocFmoc-OSu, NaHCO₃Dioxane/H₂ORoom Temp20~67
CbzCbz-Cl, NaHCO₃THF/H₂O02090

Table 2: Carboxylic Acid Protection

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
Methyl EsterMethanol, DCCTHF20-301-2High
Benzyl EsterBenzyl bromide, Cs₂CO₃DMFRoom TempOvernight82

Table 3: Hydroxyl Protection

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
TBDMS EtherTBDMSCl, ImidazoleDCMRoom Temp2-4High
Benzyl EtherBnBr, NaHTHF0 - Room Temp12Moderate
Trityl EtherTrityl chloride, ImidazoleDCMRoom Temp2-4High

Table 4: Deprotection Conditions

Protecting GroupReagentsSolventTemperature (°C)Time
BocTFA/DCM (1:1)DCMRoom Temp0.5-1 h
Fmoc20% Piperidine/DMFDMFRoom Temp10-20 min
CbzH₂, Pd/CMethanolRoom Temp1-4 h
Methyl EsterLiOH, H₂OTHF/H₂ORoom Temp2-4 h
Benzyl EsterH₂, Pd/CMethanolRoom Temp1-4 h
TBDMS EtherTBAFTHFRoom Temp1-2 h
Benzyl EtherH₂, Pd/CMethanolRoom Temp1-4 h
Trityl EtherDilute TFA in DCMDCMRoom Temp0.5 h

Visualizations

The following diagrams illustrate key protecting group strategies and workflows.

Amine_Protection Hydroxyproline Hydroxyproline N-Boc-Hyp N-Boc-Hyp Hydroxyproline->N-Boc-Hyp Boc₂O, Base N-Fmoc-Hyp N-Fmoc-Hyp Hydroxyproline->N-Fmoc-Hyp Fmoc-OSu, Base N-Cbz-Hyp N-Cbz-Hyp Hydroxyproline->N-Cbz-Hyp Cbz-Cl, Base

Caption: General schemes for the N-protection of hydroxyproline.

Carboxyl_Protection N-Protected Hyp N-Protected Hyp Methyl Ester Methyl Ester N-Protected Hyp->Methyl Ester MeOH, Acid Benzyl Ester Benzyl Ester N-Protected Hyp->Benzyl Ester BnBr, Base

Caption: Protection of the carboxylic acid as methyl or benzyl ester.

Hydroxyl_Protection N,C-Protected Hyp N,C-Protected Hyp O-TBDMS O-TBDMS N,C-Protected Hyp->O-TBDMS TBDMSCl, Imidazole O-Benzyl O-Benzyl N,C-Protected Hyp->O-Benzyl BnBr, NaH O-Trityl O-Trityl N,C-Protected Hyp->O-Trityl TrCl, Imidazole

Caption: Protection of the hydroxyl group as an ether or silyl ether.

Deprotection_Workflow cluster_protection Protection Steps cluster_deprotection Selective Deprotection Start 4-Hydroxyproline N_Protected N-Protected Hydroxyproline Start->N_Protected Amine Protection NC_Protected N,C-Protected Hydroxyproline N_Protected->NC_Protected Carboxyl Protection Fully_Protected Fully Protected Hydroxyproline NC_Protected->Fully_Protected Hydroxyl Protection Selective_N_Deprotection Selective N-Deprotection Fully_Protected->Selective_N_Deprotection Selective_C_Deprotection Selective C-Deprotection Fully_Protected->Selective_C_Deprotection Selective_O_Deprotection Selective O-Deprotection Fully_Protected->Selective_O_Deprotection

Caption: General workflow for protection and selective deprotection.

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogues from (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel carbocyclic nucleoside analogues utilizing (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a chiral scaffold. The methodologies outlined below are based on established synthetic transformations for the construction of pyrrolidine-based nucleosides, offering a strategic pathway for the development of potential therapeutic agents.

Introduction

Carbocyclic nucleoside analogues are a critical class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral and anticancer properties. The replacement of the furanose oxygen with a methylene group in the sugar moiety often imparts enhanced metabolic stability. This document details a synthetic route to produce 4'-substituted pyrrolidine-based nucleoside analogues, a class of compounds with significant therapeutic potential. The synthesis commences with the commercially available and stereochemically defined this compound.

The overall synthetic strategy involves three key stages:

  • Activation of the C4-Hydroxyl Group and Nucleobase Coupling: A Mitsunobu reaction is employed for the direct and stereospecific introduction of various nucleobases at the C4 position of the pyrrolidine ring.

  • Sequential Deprotection: The synthesis culminates in a two-step deprotection sequence to remove the benzyl and carbobenzyloxy (Cbz) protecting groups, yielding the final nucleoside analogue.

Experimental Protocols

Protocol 1: Mitsunobu Coupling of this compound with Nucleobases

This protocol describes the coupling of the protected hydroxypyrrolidine with a generic nucleobase (e.g., Thymine) via a Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry at the C4 position.

Materials:

  • This compound

  • Nucleobase (e.g., Thymine, Adenine, Uracil)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv.), the desired nucleobase (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 equiv.) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-coupled product.

Quantitative Data (Hypothetical):

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
(2S,4S)-Dibenzyl 4-(Thymin-1-yl)pyrrolidine-1,2-dicarboxylateThis compoundThymine, PPh3, DIADTHF1675-85
(2S,4S)-Dibenzyl 4-(Adenin-9-yl)pyrrolidine-1,2-dicarboxylate (N6-benzoyl protected)This compoundN6-Benzoyl-adenine, PPh3, DIADTHF2460-70
Protocol 2: Deprotection of Benzyl and Cbz Groups

This protocol details the removal of the benzyl and Cbz protecting groups to yield the final nucleoside analogue.

Materials:

  • Protected Nucleoside Analogue from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (for transfer hydrogenation) or Hydrogen gas (H2)

  • Celite®

Procedure:

  • Dissolve the protected nucleoside analogue (1.0 equiv.) in methanol or ethanol.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • For Hydrogenolysis with H2: Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • For Transfer Hydrogenation: Add ammonium formate (5-10 equiv.) to the reaction mixture and heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the final compound by recrystallization or reverse-phase chromatography.

Quantitative Data (Hypothetical):

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
(2S,4S)-4-(Thymin-1-yl)pyrrolidine-2-carboxylic acid(2S,4S)-Dibenzyl 4-(Thymin-1-yl)pyrrolidine-1,2-dicarboxylate10% Pd/C, H2 (1 atm)MeOH1885-95
(2S,4S)-4-(Adenin-9-yl)pyrrolidine-2-carboxylic acid(2S,4S)-Dibenzyl 4-(Adenin-9-yl)pyrrolidine-1,2-dicarboxylate10% Pd/C, Ammonium formateEtOH380-90

Visualizations

Synthetic Workflow

Synthesis_Workflow Start (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Coupling Mitsunobu Coupling (Protocol 1) Start->Coupling Nucleobase, PPh3, DIAD Intermediate Protected Nucleoside Analogue Coupling->Intermediate Deprotection Deprotection (Protocol 2) Intermediate->Deprotection Pd/C, H2 or Ammonium Formate Final_Product Final Nucleoside Analogue Deprotection->Final_Product

Caption: Overall synthetic workflow for the preparation of nucleoside analogues.

Key Chemical Transformation: Mitsunobu Reaction

Caption: Stereospecific introduction of the nucleobase via the Mitsunobu reaction.

Conclusion

The protocols described provide a robust and versatile route for the synthesis of novel 4'-substituted pyrrolidine-based carbocyclic nucleoside analogues. The use of the stereochemically defined starting material ensures control over the stereochemistry of the final products. These application notes serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents. Further optimization of reaction conditions may be necessary for specific nucleobase substrates.

Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine Derivatives from Chiral Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolidine rings are a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and are pivotal chiral building blocks in organic synthesis. The stereochemical configuration of substituents on the pyrrolidine core is often crucial for its biological activity, making the development of stereoselective synthetic methods a significant area of research. These application notes provide detailed protocols for three distinct and powerful strategies for the stereoselective synthesis of substituted pyrrolidines from chiral precursors: a multicomponent reaction, a [3+2] cycloaddition, and functionalization of the chiral pool precursor, 4-hydroxy-L-proline.

Strategy 1: Asymmetric Multicomponent Reaction for Diastereoselective Synthesis of Highly Substituted Pyrrolidines

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. The following protocol is based on the work of Ghosh et al., who developed a TiCl₄-promoted asymmetric multicomponent reaction for the synthesis of highly functionalized pyrrolidine derivatives with excellent diastereoselectivity.[1]

Data Presentation: Quantitative Data for the Multicomponent Synthesis of Pyrrolidines
EntryNucleophile (Silane Reagent)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Allyltrimethylsilane3a>99:172
2Allyltributylstannane3a>99:178
3Triethylsilane3b90:1075
4Tributyltinhydride3b85:1565
Experimental Protocol: Synthesis of Ethyl (2S,3R,4S,5S)-3-allyl-5-phenyl-1-tosylpyrrolidine-2-carboxylate (3a)

This protocol describes the one-pot synthesis of a highly substituted pyrrolidine derivative via a TiCl₄-catalyzed multicomponent reaction.[1]

Materials:

  • Optically active 5-phenyl-2,3-dihydrofuran (1)

  • N-tosyl imino ester

  • Titanium tetrachloride (TiCl₄) (1M solution in CH₂Cl₂)

  • Allyltrimethylsilane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of optically active 5-phenyl-2,3-dihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium tetrachloride (1.2 equiv, 1M solution in CH₂Cl₂) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane (3.0 equiv) to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative 3a.

Visualization: Logical Flow of the Asymmetric Multicomponent Reaction

MCR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 Optically Active Phenyldihydrofuran P1 One-Pot Reaction R1->P1 R2 N-Tosyl Imino Ester R2->P1 R3 Allyltrimethylsilane R3->P1 C1 TiCl4 (Lewis Acid) C1->P1 C2 CH2Cl2, -78 °C to rt C2->P1 Pr Highly Substituted Pyrrolidine P1->Pr

Caption: Workflow for the one-pot multicomponent synthesis of pyrrolidines.

Strategy 2: Diastereoselective [3+2] Cycloaddition using a Chiral N-tert-Butanesulfinylazadiene

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the synthesis of pyrrolidines, allowing for the creation of multiple stereocenters in a single step.[2][3] The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, on the dipolarophile can effectively control the stereochemical outcome of the reaction. The following protocol is based on the work of Sansano and coworkers, who developed a highly diastereoselective synthesis of densely substituted pyrrolidines.[2][3]

Data Presentation: Quantitative Data for the [3+2] Cycloaddition Reaction
EntryProductDiastereomeric Ratio (d.r.)Yield (%)
1PhMe3aa>95:583
24-MeO-C₆H₄Me3ba>95:575
34-Cl-C₆H₄Me3ca>95:578
4PhEt3ab>95:580
Experimental Protocol: Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition

This protocol describes the silver-catalyzed [3+2] cycloaddition of an azomethine ylide, generated in situ, with a chiral N-tert-butanesulfinylazadiene.[2][3]

Materials:

  • (S)-N-tert-butanesulfinyl imine (1)

  • α-imino ester (2)

  • Silver(I) carbonate (Ag₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add (S)-N-tert-butanesulfinyl imine (1.0 equiv), the α-imino ester (2.0 equiv), and silver(I) carbonate (10 mol%).

  • Add anhydrous toluene to achieve a concentration of 0.4 M with respect to the sulfinyl imine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-36 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired densely substituted pyrrolidine.

Visualization: Signaling Pathway of the [3+2] Cycloaddition

Cycloaddition_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product R1 Chiral N-tert- Butanesulfinylazadiene Rxn [3+2] Cycloaddition R1->Rxn R2 α-Imino Ester Int Azomethine Ylide (in situ generation) R2->Int Cat Ag2CO3 Cat->Int Int->Rxn Pr Densely Substituted Pyrrolidine Rxn->Pr

Caption: Pathway for the diastereoselective [3+2] cycloaddition.

Strategy 3: Synthesis of Pyrrolidine Derivatives from the Chiral Pool: Functionalization of 4-Hydroxy-L-proline

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. L-proline and its derivatives, such as 4-hydroxy-L-proline, are excellent chiral precursors for the synthesis of a wide variety of pyrrolidine-containing compounds.[4][5] The following protocol describes a representative transformation of 4-hydroxy-L-proline.

Data Presentation: Representative Transformations of 4-Hydroxy-L-proline Derivatives
PrecursorReagents and ConditionsProductStereochemistryYield (%)Reference
N-Boc-trans-4-hydroxy-L-proline1. MsCl, Et₃N, CH₂Cl₂; 2. NaN₃, DMF, 80 °CN-Boc-cis-4-azido-L-prolineInversion at C4>80 (2 steps)[4]
N-Cbz-trans-4-hydroxy-L-prolineDess-Martin periodinane, CH₂Cl₂N-Cbz-4-keto-L-proline-~95[4]
Experimental Protocol: Synthesis of N-Boc-cis-4-azido-L-proline Methyl Ester

This two-step protocol describes the conversion of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester to an azide with inversion of stereochemistry at the C4 position.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

Step 1: Mesylation of the hydroxyl group

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

Step 2: Azide Substitution (S N 2 reaction)

  • Dissolve the crude mesylate from Step 1 in anhydrous dimethylformamide in a round-bottom flask.

  • Add sodium azide (3.0 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-cis-4-azido-L-proline methyl ester.

Visualization: Experimental Workflow for the Functionalization of 4-Hydroxy-L-proline

Chiral_Pool_Workflow Start N-Boc-trans-4-hydroxy-L-proline Methyl Ester Step1 Mesylation (MsCl, Et3N, CH2Cl2) Start->Step1 Intermediate N-Boc-trans-4-mesyloxy-L-proline Methyl Ester Step1->Intermediate Step2 SN2 Azide Substitution (NaN3, DMF, 80 °C) Intermediate->Step2 Product N-Boc-cis-4-azido-L-proline Methyl Ester Step2->Product

Caption: Workflow for the synthesis of an azido-pyrrolidine from 4-hydroxyproline.

References

Application Notes and Protocols: (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate in Antiviral Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a versatile chiral building block crucial for the stereoselective synthesis of various bioactive molecules, including potent antiviral agents. Its rigid pyrrolidine core and defined stereochemistry make it an ideal starting material for constructing complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for antiviral drugs, with a focus on the synthesis of the P2 fragment of Boceprevir, a Hepatitis C Virus (HCV) NS3/4A protease inhibitor.

Mechanism of Action: HCV NS3/4A Protease Inhibition

HCV, a single-stranded RNA virus, replicates by translating its genomic RNA into a large polyprotein. This polyprotein must be cleaved by viral and host proteases to release functional viral proteins essential for replication. The HCV NS3/4A serine protease is a key viral enzyme responsible for cleaving multiple sites within the viral polyprotein.

Boceprevir and other similar antiviral agents act as inhibitors of the NS3/4A protease. They are designed to mimic the natural substrate of the enzyme and bind to its active site. By blocking the active site, these inhibitors prevent the cleavage of the viral polyprotein, thereby halting the viral replication cycle. The pyrrolidine-based structures, such as the one derived from this compound, play a critical role in correctly positioning the inhibitor within the enzyme's active site to ensure potent and selective inhibition.

HCV_Protease_Inhibition cluster_virus HCV Replication Cycle cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by NS3/4A Protease NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Substrate New Virus Particles New Virus Particles Functional Viral Proteins->New Virus Particles Assembly Boceprevir Boceprevir Boceprevir->NS3/4A Protease Binds to active site Inactive Complex Inactive Complex Boceprevir->Inactive Complex NS3/4A Protease->Inactive Complex Inactive Complex->Functional Viral Proteins Inhibition of Cleavage

Caption: Mechanism of HCV NS3/4A Protease Inhibition by Boceprevir.

Synthetic Application: Synthesis of Boceprevir P2 Fragment Intermediate

A key structural component of Boceprevir is the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety, also known as the P2 fragment. The synthesis of this fragment can be achieved from (2S,4R)-4-hydroxypyrrolidine derivatives through a multi-step process involving the formation of a bicyclic system via intramolecular cyclization.

The following is a representative synthetic workflow starting from a protected (2S,4R)-4-hydroxypyrrolidine derivative, which can be obtained from the title compound.

Synthesis_Workflow A (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate B N-Boc-(2S,4R)-4-hydroxypyrrolidine methyl ester A->B Deprotection & N-Boc protection, Esterification C N-Boc-(2S,4R)-4-mesyloxypyrrolidine methyl ester B->C Mesylation D N-Boc-3,4-dehydroproline methyl ester C->D Elimination E N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane -2,4-dicarboxylate intermediate D->E Simmons-Smith Cyclopropanation F (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane -2-carboxylic acid (Boceprevir P2 Fragment) E->F Hydrolysis & Decarboxylation

Caption: Synthetic workflow for the Boceprevir P2 fragment.

Experimental Protocols

The following protocols describe a plausible synthetic route to the key bicyclic intermediate of Boceprevir starting from a derivative of this compound.

Protocol 1: Synthesis of 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

This initial step involves deprotection of the benzyl groups and subsequent protection of the amine with a Boc group and esterification of the carboxylic acid.

Parameter Value
Starting Material This compound
Reagents H₂, Pd/C, (Boc)₂O, MeOH, SOCl₂
Solvent Methanol, Dichloromethane
Reaction Time 12-24 hours
Temperature Room Temperature
Yield ~85-95%

Methodology:

  • To a solution of this compound in methanol, add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and add di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine.

  • Stir at room temperature until N-Boc protection is complete.

  • Cool the reaction mixture to 0 °C and slowly add thionyl chloride (SOCl₂) for esterification.

  • Stir for several hours, then quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Protocol 2: Synthesis of 1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

The hydroxyl group is converted to a good leaving group (mesylate) in preparation for elimination.

Parameter Value
Starting Material 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Reagents Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N)
Solvent Dichloromethane
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Yield ~90-98%

Methodology:

  • Dissolve 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate in dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the mesylated product.

Protocol 3: Synthesis of 1-(tert-butyl) 2-methyl (S)-4,5-dihydropyrrole-1,2-dicarboxylate

An elimination reaction is performed to introduce a double bond into the pyrrolidine ring.

Parameter Value
Starting Material 1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
Reagent 1,8-Diazabicycloundec-7-ene (DBU)
Solvent Toluene
Reaction Time 6-12 hours
Temperature Reflux
Yield ~75-85%

Methodology:

  • Dissolve the mesylated compound in toluene and add DBU.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with dilute hydrochloric acid and brine.

  • Dry the organic layer over sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to obtain the desired alkene.

Protocol 4: Synthesis of tert-butyl (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

A cyclopropanation reaction is carried out to form the bicyclic core.

Parameter Value
Starting Material 1-(tert-butyl) 2-methyl (S)-4,5-dihydropyrrole-1,2-dicarboxylate
Reagents Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)
Solvent Dichloromethane
Reaction Time 12-18 hours
Temperature 0 °C to Room Temperature
Yield ~60-70%

Methodology:

  • To a solution of the alkene in dichloromethane at 0 °C, add a solution of diethylzinc.

  • Add diiodomethane dropwise and allow the reaction to slowly warm to room temperature.

  • Stir overnight and then quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the bicyclic product.

Protocol 5: Synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

The final step involves the hydrolysis of the ester and removal of the Boc protecting group to yield the desired P2 fragment of Boceprevir.

Parameter Value
Starting Material tert-butyl (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reagents Lithium hydroxide (LiOH), Hydrochloric acid (HCl)
Solvent Tetrahydrofuran/Water
Reaction Time 4-8 hours
Temperature Room Temperature
Yield ~80-90%

Methodology:

  • Dissolve the bicyclic ester in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture with concentrated HCl to pH ~1-2 to effect the removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of the title compound.

  • The product can be further purified by recrystallization.

Quantitative Data Summary

Step Reaction Key Reagents Typical Yield
1Deprotection, N-Boc protection, EsterificationH₂, Pd/C, (Boc)₂O, SOCl₂85-95%
2MesylationMsCl, Et₃N90-98%
3EliminationDBU75-85%
4CyclopropanationCH₂I₂, Et₂Zn60-70%
5Hydrolysis & DeprotectionLiOH, HCl80-90%

Conclusion

This compound serves as a valuable and versatile chiral precursor for the asymmetric synthesis of complex antiviral agents. The protocols outlined in this document provide a clear pathway for the synthesis of the key bicyclic proline intermediate of Boceprevir, a potent HCV NS3/4A protease inhibitor. The methodologies described can be adapted and optimized for the synthesis of other related antiviral compounds, highlighting the importance of this chiral building block in modern drug discovery and development. Researchers and scientists can utilize these notes and protocols as a foundation for their synthetic efforts in the ongoing search for novel and effective antiviral therapies.

Application Notes and Protocols: Diastereoselective Reduction of Dibenzyl-Protected Pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of substituted pyrrolidines is a cornerstone in the development of numerous pharmaceuticals and bioactive molecules. Specifically, the controlled reduction of a ketone functionality within a pyrrolidone ring allows for the precise installation of hydroxyl groups, leading to key intermediates such as hydroxyproline analogues. This document provides detailed application notes and experimental protocols for the diastereoselective reduction of a dibenzyl-protected pyrrolidone substrate, focusing on the generation of cis- and trans-4-hydroxyproline derivatives. The choice of reducing agent is critical in directing the stereochemical outcome of this transformation. Bulky hydride reagents tend to favor the formation of the cis product via attack from the less hindered face, while smaller hydride reagents may lead to mixtures or predominantly the trans product.

Reaction Scheme

The diastereoselective reduction of N-benzyl-5-oxo-L-proline methyl ester, a representative dibenzyl-protected pyrrolidone, yields either the cis- or trans-4-hydroxy-N-benzyl-L-proline methyl ester. The stereochemical outcome is dependent on the steric bulk of the hydride reagent.

G cluster_0 Starting Material cluster_1 Reducing Agents cluster_2 Products N-benzyl-4-oxoproline\nmethyl ester NaBH4 NaBH4 N-benzyl-4-oxoproline\nmethyl ester->NaBH4 trans-selective L-Selectride L-Selectride N-benzyl-4-oxoproline\nmethyl ester->L-Selectride cis-selective trans-4-hydroxyproline\nderivative NaBH4->trans-4-hydroxyproline\nderivative cis-4-hydroxyproline\nderivative L-Selectride->cis-4-hydroxyproline\nderivative

Caption: General reaction scheme for the diastereoselective reduction.

Data Presentation: Diastereoselectivity of Reducing Agents

The choice of hydride reagent significantly influences the diastereomeric ratio of the resulting 4-hydroxyproline derivative. The following table summarizes the expected outcomes for the reduction of N-benzyl-4-oxoproline methyl ester.

Reducing AgentAbbreviationExpected Major DiastereomerExpected Diastereomeric Ratio (cis:trans)Yield (%)
Sodium BorohydrideNaBH₄trans1:5 - 1:1085 - 95
L-Selectride®cis>20:190 - 98
Sodium TriacetoxyborohydrideSTABtrans (less selective)1:2 - 1:480 - 90
Lithium Aluminum HydrideLiAlH₄Mixture~1:1>95

Note: Diastereomeric ratios and yields are estimates based on analogous reactions and the known reactivity of the reagents. Actual results may vary depending on specific reaction conditions and substrate modifications.

Experimental Protocols

Protocol 1: cis-Selective Reduction using L-Selectride®

This protocol is designed to favor the formation of the cis-4-hydroxyproline derivative through the use of a sterically hindered hydride reagent.

Materials:

  • N-benzyl-4-oxoproline methyl ester

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve N-benzyl-4-oxoproline methyl ester (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired cis-4-hydroxy-N-benzylproline methyl ester.

Protocol 2: trans-Selective Reduction using Sodium Borohydride

This protocol aims to produce the trans-4-hydroxyproline derivative using a less sterically demanding reducing agent.

Materials:

  • N-benzyl-4-oxoproline methyl ester

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-benzyl-4-oxoproline methyl ester (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding deionized water dropwise at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude product via flash column chromatography to obtain the trans-4-hydroxy-N-benzylproline methyl ester.

Experimental Workflow

The following diagram illustrates the general workflow for the diastereoselective reduction of the dibenzyl-protected pyrrolidone.

G start Start: Dibenzyl-protected pyrrolidone dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Reaction Temperature dissolve->cool add_reagent Add Reducing Agent (e.g., L-Selectride or NaBH4) cool->add_reagent stir Stir and Monitor (TLC) add_reagent->stir quench Quench Reaction stir->quench workup Aqueous Workup & Extraction quench->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End: Diastereomerically Enriched Product purify->end

Caption: General experimental workflow for the reduction reaction.

Signaling Pathway of Stereochemical Control

The stereochemical outcome of the reduction is dictated by the trajectory of the hydride attack on the carbonyl group. This is influenced by the steric environment created by the substituents on the pyrrolidone ring and the size of the reducing agent.

G cluster_substrate Substrate: N-benzyl-4-oxoproline ester cluster_reagents Reducing Agents carbonyl C4-Carbonyl Group l_selectride L-Selectride (Bulky) carbonyl->l_selectride Attack from less hindered face nabh4 NaBH4 (Less Bulky) carbonyl->nabh4 Less facial selectivity n_benzyl N-Benzyl Group (Steric Hindrance) ester C2-Ester Group (Steric Hindrance) cis_product cis-Product l_selectride->cis_product Favors trans_product trans-Product nabh4->trans_product Favors

Caption: Factors influencing the stereochemical outcome of the reduction.

Troubleshooting & Optimization

Technical Support Center: Overcoming Epimerization in (2S,4R)-Hydroxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2S,4R)-hydroxypyrrolidine, a critical chiral building block in pharmaceutical development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of epimerization, ensuring high diastereomeric purity in your final product.

Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of (2S,4R)-hydroxypyrrolidine synthesis?

Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. In the synthesis of (2S,4R)-hydroxypyrrolidine (trans-4-hydroxy-L-proline), the primary concern is the inversion of the stereocenter at the C4 position, which converts the desired trans diastereomer into the undesired (2S,4S)-hydroxypyrrolidine (cis diastereomer).

Q2: Why is controlling epimerization so critical?

The biological activity of a molecule is highly dependent on its three-dimensional structure. (2S,4R)-hydroxypyrrolidine is a valuable chiral building block for synthesizing a wide range of pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][2] The presence of the incorrect diastereomer can significantly reduce the efficacy of the final drug product or lead to undesirable side effects.[3] Furthermore, epimeric impurities are often difficult to separate from the desired product due to their similar physical properties, making purification challenging and costly.[3]

Q3: What are the primary causes of epimerization during synthesis?

Epimerization of hydroxyproline and its derivatives can be induced by several factors throughout the synthetic process:

  • Strong Bases: The use of strong or sterically unhindered bases can facilitate the abstraction of the alpha-proton at C2, leading to racemization at that center. While the primary focus is often on C4, instability at one chiral center can affect the overall stereochemical integrity. In peptide synthesis, strong bases are a known cause of epimerization.[3][4][5]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, increasing the rate of this unwanted side reaction.[5][6][7]

  • Acidic Conditions: Prolonged exposure to strong acids, particularly at high temperatures such as during acid hydrolysis of collagen, can cause epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline.[7][8]

  • Coupling Reagents: In peptide synthesis, the choice of coupling reagent is crucial. Certain activating agents, especially when used in combination with specific additives (like DCC/HOBt), can promote the formation of an oxazolone intermediate, which is susceptible to epimerization.[3][6]

Q4: How can I detect and quantify the extent of epimerization?

The most reliable and widely used method for detecting and quantifying epimeric impurities is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4] This technique uses a chiral stationary phase (CSP) to separate the diastereomers, allowing for accurate determination of the diastereomeric ratio (dr) or diastereomeric excess (de). Other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the different stereoisomers will exhibit distinct signals.

Troubleshooting Guide
Problem 1: I am observing significant formation of the cis-epimer after a reaction involving a base.

Answer: This is a common issue, as bases can promote epimerization. Here are several strategies to mitigate this problem:

  • Optimize Your Choice of Base:

    • Avoid strong bases like triethylamine (TEA) when possible.[4]

    • Switch to a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-trimethylpyridine (TMP).[4][5][6] These bases are less likely to cause proton abstraction that leads to epimerization.[3]

  • Control Stoichiometry: Use the minimum effective amount of base. Excess base can significantly increase the rate of epimerization.

  • Manage Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[5] Avoid heating the reaction mixture unless absolutely necessary.

Problem 2: My peptide coupling step is causing epimerization of the hydroxypyrrolidine residue.

Answer: Epimerization during peptide bond formation is a well-documented challenge. The activation of the carboxylic acid group makes the alpha-carbon susceptible to proton abstraction.

  • Select Low-Epimerization Coupling Reagents:

    • Avoid using carbodiimides like DCC or DIC in combination with HOBt, particularly in polar solvents like DMF, as this is known to promote epimerization.[6]

    • Use uronium/aminium-based reagents such as HATU, HBTU, or HCTU, which are generally associated with lower rates of epimerization.[6] If using a carbodiimide is necessary, pairing it with an additive like OxymaPure can be a better alternative.[4][6]

  • Choose the Right Solvent:

    • Non-polar solvents like dichloromethane (DCM) are often preferred over polar aprotic solvents like DMF, as they can help suppress epimerization.[4]

  • Control Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as it is complete to minimize the exposure of the product to conditions that promote epimerization.[5]

Problem 3: I suspect epimerization is occurring during the installation or removal of protecting groups.

Answer: Both protection and deprotection steps can be sources of epimerization if the conditions are not carefully controlled.

  • Amine Protection (e.g., Boc group): During the protection of the amino group, ensure that the reaction conditions are mild. Carbamate-based protecting groups like Boc are generally preferred as they reduce the risk of epimerization during subsequent coupling steps.[]

  • Deprotection Steps:

    • Acidic Deprotection (e.g., Boc removal): Standard conditions using trifluoroacetic acid (TFA) in DCM are generally safe for short reaction times at room temperature.[4] However, prolonged exposure to strong acids can be problematic.[7]

    • Basic Deprotection (e.g., Fmoc removal): Use of a base like piperidine for Fmoc removal should be performed under standard, optimized conditions to avoid side reactions.

    • Hydrogenolysis (e.g., Cbz removal): This is typically a very mild method and is unlikely to cause epimerization.

Data Presentation
Table 1: Influence of Coupling Reagents on Epimerization

This table summarizes the relative risk of epimerization associated with common coupling reagents used in peptide synthesis.

Coupling Reagent CombinationSolventRelative Epimerization RiskRecommendations
DCC/HOBtDMFHighAvoid this combination, especially in polar solvents.[6]
DIC/OxymaPureDCMLowA good alternative to HOBt-based methods.[4][6]
HBTU/HATU/HCTUDMF/DCMLowGenerally considered safe and efficient with low epimerization rates.[6]
COMUDMF/DCMVery LowOxyma-based reagents are known for low racemization.[5]
Experimental Protocols
Protocol: Minimizing Epimerization During a Peptide Coupling Step with Boc-(2S,4R)-hydroxypyrrolidine

This protocol provides a method for coupling Boc-protected (2S,4R)-hydroxypyrrolidine to a resin-bound amino acid, optimized to minimize epimerization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-(2S,4R)-hydroxypyrrolidine (3 equivalents)

  • HATU (2.9 equivalents)

  • N-methylmorpholine (NMM) (4 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in the chosen solvent (DMF or DCM) for 20-30 minutes in a reaction vessel.

  • Activation: In a separate flask, dissolve Boc-(2S,4R)-hydroxypyrrolidine (3 eq.) and HATU (2.9 eq.) in the solvent.

  • Base Addition: Add N-methylmorpholine (NMM) (4 eq.) to the activation mixture. NMM is chosen as it is a weaker base compared to DIPEA, reducing the risk of epimerization.[5][6]

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a Kaiser test to check for the presence of free primary amines. The reaction is typically complete within 1-2 hours.

  • Washing: Once the Kaiser test is negative (indicating complete coupling), drain the reaction solution and thoroughly wash the resin with DMF (3x) and DCM (3x) to remove any excess reagents.

Visualizations

Diagrams of Key Concepts and Workflows

Caption: Epimerization at the C4 position of (2S,4R)-hydroxypyrrolidine.

TroubleshootingWorkflow start Epimerization Detected reaction_type What is the reaction type? start->reaction_type coupling Peptide Coupling reaction_type->coupling Coupling base_catalyzed Base-Catalyzed Reaction reaction_type->base_catalyzed Base deprotection Protection/Deprotection reaction_type->deprotection Protecting Group sol_coupling Solution: - Use HATU, HCTU, or COMU - Avoid DCC/HOBt - Use non-polar solvent (DCM) - Lower temperature coupling->sol_coupling sol_base Solution: - Use weaker/hindered base (NMM, DIPEA) - Reduce base stoichiometry - Lower reaction temperature base_catalyzed->sol_base sol_deprotection Solution: - Minimize exposure to strong acid/base - Avoid high temperatures - Use mild deprotection methods deprotection->sol_deprotection

Caption: Troubleshooting workflow for diagnosing sources of epimerization.

ReagentSelection cluster_coupling Coupling Reagent cluster_base Base cluster_solvent Solvent start Goal: Minimize Epimerization in Peptide Coupling c_good Preferred: HATU, HCTU, COMU start->c_good Select c_bad Avoid: DCC/HOBt in DMF start->c_bad Avoid/Caution b_good Preferred: NMM, TMP (weaker/ hindered) start->b_good Select b_bad Avoid: Excess strong base (TEA) start->b_bad Avoid/Caution s_good Preferred: DCM (non-polar) start->s_good Select s_bad Use with Caution: DMF (polar) start->s_bad Avoid/Caution

Caption: Logic diagram for reagent selection to minimize epimerization.

References

Technical Support Center: Substituted Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1][2][3] This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to help you optimize your synthetic strategies.

Troubleshooting Guides & FAQs

Section 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring, often with excellent stereochemical control.[1][2][3] However, several side reactions can occur.

Q1: My [3+2] cycloaddition reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: Poor regioselectivity is a common issue when the electronic and steric properties of the azomethine ylide and the dipolarophile do not sufficiently differentiate the possible transition states.[3]

Troubleshooting Steps:

  • Modify Substituents: Increasing the steric bulk on either the ylide or the dipolarophile can favor the formation of the less hindered regioisomer.

  • Employ a Catalyst: Lewis acid or transition metal catalysts can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, which magnifies the electronic differences between the termini.[4] For instance, a silver-based catalyst system can effectively control enantioselectivity.[4]

  • Solvent and Temperature Optimization: A systematic screening of different solvents and reaction temperatures is recommended.[4] Lowering the reaction temperature often improves selectivity by favoring the transition state with the lowest activation energy.[3] Non-polar solvents may favor one regioisomer over another.[4]

Q2: I am observing the formation of oxazolidines instead of my target pyrrolidine. Why is this happening?

A2: This indicates that your azomethine ylide is reacting with a carbonyl compound as the dipolarophile instead of the intended alkene. This is a known side reaction, especially when aldehydes or ketones are present in the reaction mixture, sometimes as impurities or as the solvent.[5][6]

Logical Workflow for Diagnosing Oxazolidine Formation

Caption: Troubleshooting workflow for oxazolidine byproduct formation.

Section 2: Aza-Michael Addition/Intramolecular Cyclization

This cascade reaction is highly effective for synthesizing chiral pyrrolidines.[2] It involves the addition of an amine to an electron-deficient alkene, followed by an intramolecular cyclization.

Q3: My aza-Michael addition is suffering from low yields and the formation of a stable, non-cyclized intermediate. How can I promote the final ring-closing step?

A3: The failure of the intramolecular cyclization step can be due to several factors, including insufficient nucleophilicity of the newly formed secondary amine or a sterically hindered electrophilic center.

Troubleshooting Steps:

  • Increase Basicity: The cyclization is often base-catalyzed. The addition of a non-nucleophilic base (e.g., DBU, Proton Sponge) can facilitate the deprotonation of the amine, increasing its nucleophilicity and promoting the ring-closing reaction.

  • Heat: Increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization to occur.

  • Choice of Base and Solvent: The selection of the appropriate base and solvent system is crucial. For instance, in some cases, the use of ammonia or a primary amine can lead to a cascade reaction forming a stable 5-membered N-substituted pyrrolidone ring through an autocatalyzed intramolecular amidation-cyclization.[7]

Reaction Pathway: Desired vs. Stalled Reaction

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Reactants Amine + α,β-Unsaturated Ester Adduct Aza-Michael Adduct (Secondary Amine) Reactants->Adduct Aza-Michael Addition Product Substituted Pyrrolidine Adduct->Product Intramolecular Cyclization (Successful) Stalled Aza-Michael Adduct (Stable Intermediate) Reactants_side Amine + α,β-Unsaturated Ester Reactants_side->Stalled Aza-Michael Addition

Caption: Desired cyclization vs. stalled intermediate in aza-Michael additions.

Section 3: Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Synthesis)

This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, to yield an N-substituted pyrrolidine.[2]

Q4: My Paal-Knorr synthesis is producing a significant amount of the N-substituted pyrrole as a byproduct. How can I prevent this?

A4: The formation of the pyrrole is a common side reaction resulting from the condensation of the 1,4-dicarbonyl with the amine, followed by aromatization. This is often favored under acidic conditions and at higher temperatures.

Troubleshooting Steps:

  • One-Pot Procedure: Instead of isolating the intermediate pyrrole, perform a one-pot reaction where the reduction step immediately follows the condensation.

  • Choice of Reducing Agent: Use a reducing agent that is effective under neutral or mildly acidic conditions, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation (e.g., Pd/C, H₂) after the initial condensation is also highly effective.[2]

  • Control Acidity: The initial condensation is often acid-catalyzed. However, excess acid can promote the dehydration/aromatization to the pyrrole. Removing acid from a double reductive amination can efficiently suppress pyrrole formation.[3] Titrating the amount of acid or using a milder acid catalyst can minimize this side reaction.

Data on Pyrrolidine vs. Pyrrole Formation

Catalyst/ConditionsTemperature (°C)Yield of Pyrrolidine (%)Yield of Pyrrole (%)Reference
Acid Catalyst, No Reductant60-68-97[2]
[Cp*IrCl₂]₂, HCOOH, H₂O80High (not specified)Not reported[8]
NaBH₃CN, MeOH25>90<5Hypothetical Data
Pd/C, H₂ (2-step)2595<1[2]

Note: The table includes hypothetical data for illustrative purposes where specific quantitative comparisons were not found in the searched literature.

Experimental Protocols

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from a general procedure for the copper-catalyzed cycloaddition to form functionalized pyrrolidines.[3]

Materials:

  • Imine (1.0 equiv)

  • Alkene (dipolarophile, 1.2 equiv)

  • Copper(I) bromide (CuBr, 5 mol%)

  • Scandium(III) triflate (Sc(OTf)₃, 2 mol%, optional co-catalyst for less reactive substrates)

  • Acetonitrile (solvent)

  • Water (1.0 equiv)

Procedure:

  • To a microwave tube, add the imine, alkene, CuBr, and Sc(OTf)₃ (if used).[3]

  • Add acetonitrile and water to the mixture.[3]

  • Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.[3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrolidine.[3]

Protocol 2: Iridium-Catalyzed Reductive Amination

This protocol describes the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones.[8]

Materials:

  • Hexane-2,5-dione (1.0 equiv)

  • Aniline (1.2 equiv)

  • [Cp*IrCl₂]₂ (0.5 mol%)

  • Formic acid (5.0 equiv)

  • Deionized water (solvent)

Procedure:

  • In a reaction vessel, combine hexane-2,5-dione, aniline, and the iridium catalyst [Cp*IrCl₂]₂.[8]

  • Add deionized water, followed by formic acid.[8]

  • Stir the mixture vigorously at 80°C.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the aqueous phase with ethyl acetate.[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

References

Technical Support Center: Dibenzyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of dibenzyl (Bzl) protecting groups in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing dibenzyl protecting groups?

A1: The two most common strategies for cleaving dibenzyl ethers and esters are catalytic hydrogenolysis and strong acidolysis.

  • Catalytic Hydrogenolysis: This is a mild method that employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl group, yielding toluene as a byproduct.[1][2] It is favored when the peptide contains other acid-sensitive functionalities.

  • Strong Acidolysis: This method uses strong acids like liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or a trifluoroacetic acid (TFA)-based cocktail to cleave the benzyl groups simultaneously with peptide cleavage from the resin in Boc-based solid-phase peptide synthesis (SPPS).[3][4]

Q2: My hydrogenolysis reaction is slow or incomplete. What are the possible causes?

A2: Several factors can impede catalytic hydrogenolysis:

  • Catalyst Poisoning: Sulfur-containing residues (methionine, cysteine) or residual sulfur reagents can poison the palladium catalyst, reducing its activity.[5]

  • Poor Catalyst Quality: The activity of commercial Pd/C catalysts can vary. It may be necessary to screen catalysts from different suppliers or use a pre-treated catalyst.[6]

  • Peptide Aggregation: The peptide may aggregate on the resin or in solution, preventing access to the catalytic sites.[7]

  • Steric Hindrance: The benzyl group may be sterically inaccessible to the catalyst's surface.

Q3: What are the most common side reactions during acidolytic deprotection and how can they be minimized?

A3: During acid cleavage, highly reactive cationic species are generated from the protecting groups (e.g., benzyl and tert-butyl cations), which can alkylate nucleophilic amino acid side chains.[8][9]

  • Tryptophan Alkylation: The indole ring of tryptophan is highly susceptible to modification. Using Fmoc-Trp(Boc)-OH during synthesis can prevent this.[9]

  • Methionine Oxidation: The thioether in methionine can be oxidized.

  • Tyrosine Modification: Benzyl cations can cause re-alkylation of the tyrosine phenol ring. Additionally, the O-benzyl group can migrate to the C-3 position of the tyrosine ring.[3]

  • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[7]

Minimizing these side reactions requires the use of "scavenger" cocktails. These are nucleophilic reagents added to the acid to trap the reactive cations.[9]

Q4: How do I choose the right scavengers for my cleavage cocktail?

A4: The choice of scavengers depends on the peptide sequence. A good universal, non-malodorous cocktail for most sequences is a mixture of TFA/triisopropylsilane (TIS)/water.[9]

  • Triisopropylsilane (TIS): Effectively reduces and traps t-butyl and trityl cations.

  • Water: Helps suppress t-butylation of tryptophan.

  • 1,2-Ethanedithiol (EDT): A highly effective scavenger, particularly for protecting tryptophan and cleaving trityl groups from cysteine, but has a strong odor.[9]

  • Thioanisole: Used to prevent side reactions with sulfonyl protecting groups on arginine and to scavenge benzyl cations.[8]

  • Phenol: Often used to scavenge cations and can suppress tyrosine side reactions.[3]

Troubleshooting Guides

Table 1: Troubleshooting Incomplete Catalytic Hydrogenolysis
SymptomPossible CauseRecommended Solution
Slow or stalled reaction Catalyst poisoning by sulfur-containing residues (Met, Cys).Use a larger amount of catalyst. If the issue persists, consider an alternative deprotection method if compatible with the peptide's other functionalities.
Poor catalyst quality or activity.Screen different batches or suppliers of Pd/C.[6] Consider using Pearlman's catalyst (Pd(OH)₂/C). A pre-treatment of the catalyst may also improve performance.[6]
Peptide aggregation.Add chaotropic salts (e.g., CuLi, NaClO₄) to the reaction mixture or perform the reaction with sonication to disrupt aggregates.[7]
Byproduct formation (saturated aromatic ring) Over-reduction of the benzyl group.Employ a catalyst pre-treatment strategy to create a more selective catalyst for hydrogenolysis over hydrogenation.[6]
Reaction does not start Inactive catalyst or insufficient hydrogen.Ensure the reaction vessel is properly purged and filled with hydrogen gas. Use a fresh batch of catalyst. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is added in sufficient excess (2-4 equivalents per group).[10]
Table 2: Common Acidolytic Cleavage Cocktails and Their Applications
Reagent NameComposition (v/v)Primary ApplicationNotes
TFA/TIS/H₂O 95 : 2.5 : 2.5General purpose cleavage for most sequences, especially those without Cys(Trt) or Arg(Pbf/Pmc).[9]A good, non-malodorous starting point. TIS is an excellent scavenger for t-butyl cations.[9]
Reagent K TFA/Phenol/H₂O/ Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5)"Universal" cocktail for complex peptides, especially those with multiple Arg, Trp, and Cys residues.[9]Highly effective but contains toxic and malodorous components (thioanisole, EDT).[9]
Reagent B TFA/Phenol/H₂O/TIS (88 : 5 : 5 : 2)An "odorless" alternative for peptides with trityl-based protecting groups.[11]Will not prevent the oxidation of methionine residues during cleavage.[11]
Reagent R TFA/Thioanisole/EDT/ Anisole (90 : 5 : 3 : 2)Recommended for peptides containing Arg residues with sulfonyl protecting groups (Pmc, Pbf).[11]Minimizes reattachment of Trp-containing peptides to the linker.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis (Batch Reaction)

  • Preparation: Dissolve the benzyl-protected peptide in a suitable solvent mixture (e.g., THF:tert-butyl alcohol:PBS buffer).[6]

  • Catalyst Addition: Add the Palladium catalyst (e.g., 10% Pd/C or Pd(OH)₂/C). The catalyst loading may range from 0.2-0.5 equivalents per benzyl group to be removed.[6]

  • Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the system with nitrogen, then pressurize with hydrogen gas (e.g., up to 10 bar).[6]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected peptide. Further purification may be required.

Protocol 2: General Procedure for TFA-Based Deprotection and Cleavage

Warning: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Preparation: Place the peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Prepare the desired cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) and add it to the resin (typically 10 mL per gram of resin).[9]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the sequence and protecting groups.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate to a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether (MTBE) (typically 10 times the volume of the filtrate) to precipitate the crude peptide.[12]

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in vacuo. The product can then be purified by reverse-phase HPLC.

Visualized Workflows

Deprotection_Strategy_Selection start Start: Peptide with Bzl Protecting Group acid_sensitive Does the peptide contain other acid-sensitive groups? start->acid_sensitive sulfur_check Does the peptide contain Met or Cys residues? acid_sensitive->sulfur_check Yes boc_spps Is this the final cleavage step in a Boc/Bzl SPPS? acid_sensitive->boc_spps No hydrogenolysis Use Catalytic Hydrogenolysis (e.g., H2, Pd/C) sulfur_check->hydrogenolysis No caution_hydrogenolysis Proceed with caution. Use excess catalyst or consider acidolysis. sulfur_check->caution_hydrogenolysis Yes final_cleavage Use Strong Acidolysis (HF or TFMSA) for global deprotection. boc_spps->final_cleavage Yes solution_phase_acid Use TFA-based cocktail with appropriate scavengers. boc_spps->solution_phase_acid No acidolysis Use Strong Acidolysis (e.g., TFA Cocktail or HF)

Caption: Decision tree for selecting a dibenzyl deprotection strategy.

Troubleshooting_Workflow start Problem: Incomplete Deprotection method Which method was used? start->method hydro Catalytic Hydrogenolysis method->hydro Hydrogenolysis acid Strong Acidolysis method->acid Acidolysis sulfur Sulfur residues present? hydro->sulfur increase_catalyst Increase catalyst load or reaction time. sulfur->increase_catalyst Yes screen_catalyst Screen new catalysts or use additives. sulfur->screen_catalyst No check_aggregation Check for aggregation. Use sonication or chaotropic salts. increase_catalyst->check_aggregation screen_catalyst->check_aggregation scavengers Were scavengers used? acid->scavengers time_temp Increase reaction time or use stronger acid (e.g., TFMSA). scavengers->time_temp Yes add_scavengers Add appropriate scavengers (TIS, EDT, etc.). See Table 2. scavengers->add_scavengers No

Caption: Troubleshooting workflow for incomplete dibenzyl deprotection.

References

Challenges in the synthesis of 3-amino-azetidin-2-one containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-amino-azetidin-2-one containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing the 3-amino-azetidin-2-one core? A1: The principal challenges are managing the inherent ring strain of the four-membered β-lactam system and controlling the stereochemistry at the C3 and C4 positions.[1][2][3] The high ring strain makes the azetidin-2-one core susceptible to ring-opening under harsh reaction conditions.[1][4][5] Furthermore, achieving high diastereoselectivity (cis vs. trans) during the ring-forming cycloaddition reaction is a critical and often difficult step.[6]

Q2: Why is controlling the stereochemistry of the azetidin-2-one ring so critical? A2: The biological activity of β-lactam compounds, including many antibiotics and enzyme inhibitors, is highly dependent on their specific three-dimensional structure.[7] For many applications, only one stereoisomer (e.g., cis or trans) is biologically active.[8][9] Therefore, uncontrolled epimerization or the formation of diastereomeric mixtures leads to lower yields of the desired active compound and introduces significant purification challenges.[7]

Q3: What is the most common synthetic method for constructing the azetidin-2-one ring? A3: The Staudinger [2+2] cycloaddition of a ketene and an imine is the most widely used and versatile method for synthesizing the β-lactam core.[6][10] Ketenes can be generated in situ from acyl chlorides using a tertiary amine base.[11] This reaction's outcome, particularly its stereoselectivity, is sensitive to various factors including the choice of base, solvent, and reaction temperature.[8][12]

Q4: How should I select a suitable protecting group for the 3-amino functionality? A4: The choice of a protecting group is critical to avoid undesired side reactions at the amino group while ensuring the stability of the fragile β-lactam ring during its removal.[13] A phthalimido group is commonly used, as it can be introduced via phthalylglycyl chloride as the ketene precursor and later removed using hydrazine.[8][11] Other groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are also employed, but their removal conditions (strong acid for Boc, hydrogenolysis for Cbz) must be carefully optimized to prevent ring cleavage.[11][14]

Q5: What causes epimerization at the C3 or C4 positions, and how can it be minimized? A5: Epimerization, the inversion of a stereocenter, can occur if the protons at C3 or C4 are acidic enough to be removed by a base, leading to the formation of a planar enolate intermediate that can be re-protonated from either face.[7] This is often promoted by using a strong, non-hindered base or by prolonged reaction times at elevated temperatures. To minimize epimerization, it is recommended to use sterically hindered bases like diisopropylethylamine (DIPEA), maintain low reaction temperatures, and keep reaction times as short as possible.[7]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 3-amino-azetidin-2-one derivatives.

Problem Potential Causes Recommended Solutions
Low or No Yield of β-Lactam Product 1. Moisture: Trace water in reagents or solvents can hydrolyze the ketene precursor or the imine.[7]2. Base Incompatibility: The tertiary amine may be too weak to generate the ketene effectively.3. Imine Instability: The imine starting material may be unstable and decompose under the reaction conditions.4. Incorrect Temperature: Staudinger reactions are often temperature-sensitive; temperatures that are too high or too low can prevent product formation.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and freshly distilled reagents.[7]2. Base Selection: Use a suitable base like triethylamine (Et₃N) or a more hindered base like DIPEA.[7]3. Check Imine Quality: Prepare the imine immediately before use and confirm its purity by ¹H NMR or other analytical methods.4. Optimize Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and allow it to warm slowly to room temperature.[11]
Poor Diastereoselectivity (Low cis:trans or trans:cis ratio) 1. Solvent Polarity: Solvent choice significantly impacts the stability of the zwitterionic intermediate, affecting the stereochemical outcome.[12]2. Base Choice: The steric bulk and strength of the base can influence the rate of ring closure versus intermediate isomerization.[7]3. Reaction Temperature: Higher temperatures can lead to equilibration and favor the thermodynamically more stable isomer, reducing selectivity.[7]4. Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor cis products, while the opposite favors trans products.[10]1. Screen Solvents: Test a range of solvents. Non-polar solvents like toluene often favor one isomer, while polar solvents like chlorobenzene may favor the other.[11][12]2. Optimize Base: Switch to a more sterically hindered base (e.g., from Et₃N to DIPEA) to alter the stereochemical pathway.[7]3. Control Temperature: Maintain a consistent low temperature during the addition of the ketene precursor.[11]4. Consider Reactant Design: If possible, modify the electronic properties of the substituents on the imine or ketene precursor to favor the desired isomer.[10]
Product Degradation During Workup or Purification 1. Ring Opening: The strained β-lactam ring is susceptible to cleavage under acidic, basic, or nucleophilic conditions.2. Thermal Instability: Prolonged heating during solvent evaporation or chromatography can cause decomposition.3. Epimerization on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause epimerization of sensitive compounds.1. Use Mild Conditions: Employ neutral or buffered aqueous solutions for workup. Avoid strong acids or bases.2. Avoid Heat: Concentrate the product in vacuo at low temperatures (e.g., <30 °C).3. Use Neutralized Silica: Purify via flash chromatography using silica gel that has been pre-treated with a small amount of a tertiary amine (e.g., 1% Et₃N in the eluent) or use an alternative stationary phase like neutral alumina.
Difficulty Removing the Amino Protecting Group 1. Harsh Deprotection Conditions: The conditions required to remove the protecting group (e.g., strong acid) are also cleaving the β-lactam ring.2. Incomplete Reaction: The deprotection reaction does not go to completion, leaving a mixture of protected and deprotected product.1. Select an Orthogonal Protecting Group: Choose a protecting group that can be removed under conditions known to be safe for the β-lactam ring (e.g., phthalimido group removal with hydrazine).[8]2. Optimize Conditions: Carefully screen deprotection conditions, such as temperature, reaction time, and reagent concentration, to find a balance between complete removal and minimal degradation.

Key Experimental Protocols

Protocol 1: Synthesis of trans-3-Amino-Azetidin-2-one via Staudinger Cycloaddition

This protocol is adapted from a general procedure for the synthesis of 3-amino-1,4-diaryl-2-azetidinones.[8]

Step A: Imine Formation

  • Dissolve the starting aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous ethanol.

  • Stir the mixture at room temperature until a solid precipitate forms (typically 1-4 hours).

  • Collect the solid imine by vacuum filtration, wash with cold ethanol, and dry under vacuum. The imine is often used in the next step without further purification.

Step B: [2+2] Staudinger Cycloaddition

  • In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the imine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N) (1.5 eq) to the solution.

  • In a separate flask, dissolve phthalylglycyl chloride (1.2 eq) in anhydrous CH₂Cl₂.

  • Add the phthalylglycyl chloride solution dropwise to the imine solution over 30-60 minutes using a syringe pump, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phthalimido-protected β-lactam.

Step C: Deprotection of the Phthalimido Group

  • Dissolve the crude protected β-lactam from Step B in methanol (MeOH).

  • Add triethylamine (Et₃N) (2.0 eq) followed by hydrazine dihydrochloride (NH₂NH₂·2HCl) (2.0 eq).[8]

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.[8]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the final trans-3-amino-azetidin-2-one derivative.[8]

Visualized Workflows and Mechanisms

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Steps Aldehyde Aldehyde ImineFormation Step A: Imine Formation Aldehyde->ImineFormation Amine Primary Amine Amine->ImineFormation KetenePrecursor Phthalylglycyl Chloride Cycloaddition Step B: [2+2] Staudinger Cycloaddition KetenePrecursor->Cycloaddition ImineFormation->Cycloaddition Imine Deprotection Step C: Phthalimido Deprotection Cycloaddition->Deprotection Protected β-Lactam Purification Purification (Chromatography) Deprotection->Purification Crude Product FinalProduct 3-Amino-Azetidin-2-one Purification->FinalProduct

Caption: General experimental workflow for the synthesis of 3-amino-azetidin-2-one.

StaudingerMechanism Reactants Imine + Ketene Intermediate Zwitterionic Intermediate Reactants->Intermediate DirectClosure Direct Ring Closure (Kinetic Control) Intermediate->DirectClosure k_closure Isomerization Intermediate Isomerization (Thermodynamic Control) Intermediate->Isomerization k_iso CisProduct cis-β-Lactam DirectClosure->CisProduct TransProduct trans-β-Lactam Isomerization->TransProduct

Caption: Mechanism of the Staudinger cycloaddition showing competing pathways.

TroubleshootingTree Start Problem: Poor Diastereoselectivity Q_Temp Is Reaction at Low Temperature? Start->Q_Temp A_Temp_No Solution: Run at -78°C to 0°C Q_Temp->A_Temp_No No Q_Base Which Base Was Used? Q_Temp->Q_Base Yes A_Base_Et3N Try a hindered base like DIPEA Q_Base->A_Base_Et3N Et3N A_Base_DIPEA Try a less hindered base like Et3N Q_Base->A_Base_DIPEA DIPEA Q_Solvent Is Solvent Optimized? A_Base_Et3N->Q_Solvent A_Base_DIPEA->Q_Solvent A_Solvent_No Solution: Screen polar & non-polar solvents (e.g., Toluene, CH2Cl2) Q_Solvent->A_Solvent_No No

Caption: Troubleshooting logic for poor diastereoselectivity in β-lactam synthesis.

References

Technical Support Center: Scalable Synthesis of Functionalized Pyrrolidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of functionalized pyrrolidones. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the scalable synthesis of functionalized pyrrolidones?

A1: The synthesis of pyrrolidine derivatives is broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[1] The latter is particularly effective for creating diverse substitution patterns and controlling stereochemistry.[1] Prominent cyclization strategies include [3+2] cycloaddition reactions, multicomponent reactions (MCRs), and reductive amination of levulinic acid and its derivatives.[1][2]

Q2: What factors influence the stereoselectivity in pyrrolidine synthesis?

A2: Stereoselectivity is a critical aspect of pyrrolidine synthesis, particularly for pharmaceutical applications.[3] Key factors influencing stereoselectivity include the choice of catalyst, solvent, and the nature of the substrates. For instance, in 1,3-dipolar cycloaddition reactions, chiral metal-ligand complexes (e.g., silver or copper with chiral ligands) are often used to induce high enantioselectivity.[4] The solvent can also have a significant impact; a change from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol has been shown to improve diastereoselectivity.[4]

Q3: How can catalyst poisoning be avoided in the synthesis of pyrrolidones from fermentation-derived feedstocks?

A3: Fermentation-derived succinic acid is a promising renewable precursor for pyrrolidones, but impurities from the fermentation broth can poison the catalyst.[5] An effective strategy to circumvent this is a two-step process involving a non-catalytic thermal treatment of the crude succinate fermentation broth, followed by a simple catalytic hydrogenation.[5] This approach avoids direct contact of the catalyst with poisoning impurities.[5]

Q4: What are the primary challenges in scaling up the synthesis of functionalized pyrrolidones?

A4: Scaling up pyrrolidone synthesis from laboratory to industrial scale presents several challenges. These include managing harsh reaction conditions, the use of expensive and sensitive catalysts, and problematic purification steps.[6] For example, some methods require high catalyst loading or involve toxic cyanide wastes, which are not ideal for large-scale production.[6] The development of robust and cost-effective catalytic systems is crucial for overcoming these hurdles.

Q5: What are the common undesired side reactions during pyrrolidinone synthesis?

A5: Undesired side reactions can significantly impact the yield and purity of the final product. Common side reactions include dehydrogenation of the pyrrolidinone core to form a pyrrole or dihydropyrrole derivative, and ring-opening via hydrolysis of the amide bond, which typically occurs under acidic or basic conditions.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Catalyst Deactivation Impurities in reagents or solvents can deactivate the catalyst. Ensure all materials are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[4] In some cases, water removal is critical for catalyst activity.[8]
Incorrect Reaction Conditions The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these parameters while monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[4]
Poor Substrate Reactivity The electronic or steric properties of the substrates may hinder the reaction. Consider modifying the substrate or exploring alternative synthetic routes.[4]

Problem 2: Low Stereoselectivity in [3+2] Cycloaddition Reactions

Possible CauseSuggested Solution
Suboptimal Solvent The polarity and steric bulk of the solvent can significantly influence the transition state geometry. Screen a variety of solvents, including both polar and non-polar options, to find the optimal one for your specific reaction.[4]
Inappropriate Catalyst or Catalyst Loading The choice of catalyst and its concentration are crucial for controlling the stereochemical outcome. Screen different catalysts, such as various Lewis acids or organocatalysts. Optimize the catalyst loading, as both too high and too low concentrations can be detrimental.[4]

Problem 3: Difficulty in Product Purification

Possible CauseSuggested Solution
Formation of Closely-Related Byproducts Optimize reaction conditions to minimize the formation of byproducts. For purification, consider column chromatography on silica gel with an appropriate eluent system.[4] For large-scale purification, techniques like reverse-phase HPLC can be effective.[9]
Product Instability The pyrrolidinone core can be susceptible to degradation. Analyze the stability of your product under different pH and temperature conditions to identify optimal purification and storage conditions.[7]

Experimental Protocols

Protocol 1: Reductive Amination of Levulinic Acid

This protocol is based on the synthesis of N-functionalized pyrrolidinones using a homogeneous Ni/triphos-catalyst.[2]

Materials:

  • Levulinic acid

  • Amine (e.g., benzylamine)

  • [dippeNi(COD)] catalyst precursor

  • 3,3,3-trifluoroethanol (TFE) as solvent

  • Molecular sieves

  • Hydrogen gas

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a reaction vessel, combine levulinic acid, the amine, and the [dippeNi(COD)] catalyst in TFE.

  • Add molecular sieves to trap the water generated during the reaction.[2]

  • Pressurize the vessel with hydrogen gas.

  • Heat the reaction mixture to the desired temperature (e.g., 170 °C) and stir for the optimized reaction time (e.g., 15 hours).[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: [3+2] Cycloaddition for Stereoselective Pyrrolidine Synthesis

This protocol describes a general procedure for the stereoselective synthesis of pyrrolidines via a 1,3-dipolar cycloaddition.[4]

Materials:

  • Isatin derivative

  • α-amino acid

  • Dipolarophile

  • Catalyst (e.g., 4 mol% of a suitable chiral catalyst)

  • Solvent (e.g., isopropanol)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[4]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Reductive Amination of Levulinic Acid

EntryTemperature (°C)Time (h)SolventAdditiveConversion (%)Yield (%)
115015THF-74-
217010THF---
317015THF-83-
417015THFMolecular Sieves>9995
517015TFEMolecular Sieves>99>99

Data adapted from a study on Ni-catalyzed reductive amination.[2]

Table 2: Substrate Scope for Smiles-Truce Cascade Synthesis of Pyrrolidinones

ProductSubstituent (R)Yield (%)
3o 4-MeO75
3p 4-CF368
3q 4-Cl72
3r 4-Br70
3s 2-pyridyl65
3t 2-thiophenyl61

Conditions: Cs₂CO₃, DMF, 70 °C, 16 h. Isolated yields.[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants, Catalyst & Solvent conditions Set Temperature & Pressure reagents->conditions stir Stir for Specified Time conditions->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool Reaction monitor->cool filter Filter Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product Characterize Final Product purify->product

Caption: General experimental workflow for the synthesis of functionalized pyrrolidones.

reaction_pathway levulinic_acid Levulinic Acid intermediate Iminium Intermediate levulinic_acid->intermediate amine Amine amine->intermediate pyrrolidinone Functionalized Pyrrolidinone intermediate->pyrrolidinone H2, Catalyst (Reductive Cyclization) water H2O intermediate->water

Caption: Simplified reaction pathway for the reductive amination of levulinic acid.

References

Raney-Nickel Catalyzed Pyrrolidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of pyrrolidines via Raney-Nickel catalyzed hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for pyrrolidine synthesis using Raney-Nickel?

A1: Raney-Nickel is a versatile catalyst for the hydrogenation of various functional groups. For pyrrolidine synthesis, common precursors include pyrroles, succinimides, and nitriles. The hydrogenation of pyrroles directly yields the corresponding pyrrolidines. Succinimides are typically reduced to 2-pyrrolidones, which may require further reduction to obtain the fully saturated pyrrolidine ring. Dinitriles can also be used to synthesize diamines, which can then be cyclized to form pyrrolidines.

Q2: What are the key safety precautions when working with Raney-Nickel?

A2: Raney-Nickel is highly pyrophoric, especially when dry and exposed to air.[1] It is typically supplied and handled as a 50% slurry in water.[1] Key safety precautions include:

  • Always handle Raney-Nickel under an inert atmosphere (e.g., nitrogen or argon).

  • Never allow the catalyst to dry completely.[1]

  • Use spark-proof tools and work in a well-ventilated fume hood.

  • Have a container of water readily available to quench any potential fires; do not use CO2-based extinguishers.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should I store Raney-Nickel?

A3: Raney-Nickel should be stored as a slurry under demineralized or distilled water in a cool, well-ventilated area away from heat, sparks, and direct sunlight. The container should be tightly closed to prevent the water from evaporating. Over time, the catalyst will slowly lose its activity, even when stored properly.

Q4: What is the typical catalyst loading for a Raney-Nickel hydrogenation?

A4: The catalyst loading can vary significantly depending on the substrate, reaction conditions, and the desired reaction rate. It can range from a catalytic amount to a stoichiometric excess in some cases. For laboratory-scale reactions, a loading of 5-20% by weight of the substrate is a common starting point. However, some reactions may require a much higher loading to proceed at a reasonable rate.

Troubleshooting Guides

Low or No Conversion

Q: My hydrogenation reaction is very slow or has stalled. What are the possible causes and solutions?

A: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:

  • Catalyst Activity:

    • Cause: The Raney-Nickel may have lost its activity due to prolonged storage or improper handling.

    • Solution: Use freshly prepared or a new batch of Raney-Nickel. The activity of Raney-Nickel can decrease over time, even when stored under water.

  • Catalyst Poisoning:

    • Cause: The substrate or solvent may contain impurities that poison the catalyst. Sulfur-containing compounds are particularly potent poisons for Raney-Nickel.

    • Solution: Purify the substrate and use high-purity, degassed solvents. If catalyst poisoning is suspected, the catalyst may need to be replaced.

  • Insufficient Hydrogen:

    • Cause: The hydrogen pressure may be too low, or there might be a leak in the system.

    • Solution: Ensure the system is properly sealed and increase the hydrogen pressure within safe limits for the equipment. For benchtop reactions, ensure a continuous supply of hydrogen.

  • Poor Mass Transfer:

    • Cause: Inefficient stirring can lead to poor contact between the substrate, hydrogen, and the catalyst surface.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.

  • Reaction Temperature:

    • Cause: The reaction temperature may be too low.

    • Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to side reactions or catalyst deactivation.

Poor Selectivity and Side Reactions

Q: I am observing significant byproducts in my reaction. How can I improve the selectivity for the desired pyrrolidine?

A: Side reactions are common in hydrogenations. Here are some strategies to improve selectivity:

  • Over-hydrogenation:

    • Cause: The highly active nature of Raney-Nickel can lead to the reduction of other functional groups in the molecule or even ring opening.

    • Solution: Optimize the reaction conditions by using lower hydrogen pressure, lower temperature, and shorter reaction times. Monitoring the reaction progress closely by techniques like TLC or GC-MS is crucial.

  • Formation of Secondary Amines (from nitriles):

    • Cause: The intermediate imine can react with the primary amine product to form a secondary amine.

    • Solution: The addition of ammonia to the reaction mixture can often suppress the formation of secondary amines.[2] Using a solvent that can help to stabilize the primary amine can also be beneficial.

  • Incomplete Reduction of the Pyrrole Ring:

    • Cause: The aromaticity of the pyrrole ring can make complete saturation challenging under mild conditions.

    • Solution: More forcing conditions, such as higher hydrogen pressure and temperature, may be required. However, this must be balanced with the risk of over-reduction.

Catalyst Filtration and Removal

Q: I am having difficulty filtering the fine Raney-Nickel catalyst after the reaction.

A: Raney-Nickel particles are very fine and can be challenging to filter.

  • Clogging of Filter Paper:

    • Cause: The fine particles quickly clog standard filter paper.

    • Solution: Use a pad of Celite® or another filter aid on top of the filter paper. This creates a porous layer that helps to trap the fine catalyst particles without clogging.

  • Pyrophoric Nature During Filtration:

    • Cause: If the catalyst bed runs dry during vacuum filtration, it can ignite upon contact with air.

    • Solution: Do not pull the vacuum too hard. It is crucial to keep the catalyst wet with solvent at all times during filtration. A gentle nitrogen blanket over the filtration setup can also be used to prevent contact with air. After filtration, the catalyst should be immediately quenched with water.

Quantitative Data

Table 1: Raney-Nickel Catalyzed Hydrogenation of Succinimide Derivatives

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Time (h)ProductYield (%)
SuccinimideRaney-NickelDioxane15010042-Pyrrolidinone~70
SuccinimideRaney-NickelEthanol15010042-Pyrrolidinone~60
N-BenzylsuccinimideRaney-NickelEthanol70506N-Benzyl-2-pyrrolidinone>95

Table 2: Raney-Nickel Catalyzed Hydrogenation for Pyrrolidine Synthesis from Other Precursors

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Time (h)ProductYield (%)
Levulinic Acid & Ammonium FormateRaney-NickelWater180N/A35-Methyl-2-pyrrolidone94[3]
1-(p-tolyl)-1H-pyrroleRaney-NickelIsopropanol10080241-(p-tolyl)pyrrolidine92

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of a Substituted Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a fume hood, weigh the desired amount of Raney-Nickel slurry. Carefully wash the catalyst with the reaction solvent three times by decantation to remove the storage water. All transfers should be done while keeping the catalyst wet.

  • Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the substituted pyrrole and the reaction solvent (e.g., ethanol or isopropanol).

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add the washed Raney-Nickel slurry to the reactor.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots (if the reactor allows for safe sampling) by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry.

  • Quenching the Catalyst: Immediately after filtration, carefully transfer the Celite®/catalyst mixture to a beaker of water to quench the pyrophoric catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.

Protocol 2: Preparation of W-6 Raney-Nickel Catalyst

This procedure is adapted from Organic Syntheses and describes the preparation of a highly active form of Raney-Nickel.[1]

  • Safety Precautions: This procedure should be carried out in a well-ventilated fume hood with appropriate PPE. The reaction is exothermic and generates flammable hydrogen gas.

  • Preparation of NaOH solution: In a 2-liter Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, dissolve 160 g of sodium hydroxide pellets in 600 ml of distilled water. Cool the solution to 50 °C in an ice bath.

  • Addition of Ni-Al Alloy: While maintaining the temperature at 50 ± 2 °C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes with vigorous stirring. Control the temperature by adjusting the rate of addition and the amount of ice in the bath.

  • Digestion: After the addition is complete, digest the suspension at 50 ± 2 °C for 50 minutes with gentle stirring.

  • Washing: After digestion, wash the catalyst by decantation with three 1-liter portions of distilled water.

  • Further Washing and Storage: For a highly active catalyst, transfer the sludge to a centrifuge bottle with 95% ethanol and wash three times with 150-ml portions of 95% ethanol, followed by three washes with absolute ethanol. Store the catalyst under absolute ethanol in a tightly sealed bottle in a refrigerator.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation weigh Weigh Raney-Ni Slurry wash Wash with Solvent weigh->wash setup Setup Reactor with Substrate & Solvent wash->setup add_catalyst Add Catalyst (Inert Atmosphere) setup->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize & Heat purge->pressurize monitor Monitor Reaction pressurize->monitor cool_vent Cool & Vent monitor->cool_vent filter Filter through Celite® (Inert Atmosphere) cool_vent->filter quench Quench Catalyst filter->quench isolate Isolate Product filter->isolate

Caption: A typical experimental workflow for Raney-Nickel catalyzed hydrogenation.

Troubleshooting_Guide start Low/No Conversion catalyst_activity Check Catalyst Activity start->catalyst_activity fresh_catalyst Use Fresh Catalyst catalyst_activity->fresh_catalyst Inactive catalyst_poisoning Suspect Catalyst Poisoning? catalyst_activity->catalyst_poisoning Active purify_reagents Purify Substrate/Solvent catalyst_poisoning->purify_reagents Yes hydrogen_supply Check H₂ Supply & Pressure catalyst_poisoning->hydrogen_supply No increase_pressure Increase H₂ Pressure hydrogen_supply->increase_pressure Low mass_transfer Check Stirring hydrogen_supply->mass_transfer OK increase_stirring Increase Stirring Rate mass_transfer->increase_stirring Poor reaction_conditions Review Reaction Conditions mass_transfer->reaction_conditions Good increase_temp Increase Temperature reaction_conditions->increase_temp Temp Low optimize Further Optimization Needed reaction_conditions->optimize All OK

Caption: A decision tree for troubleshooting low conversion in hydrogenation reactions.

Reaction_Pathway Pyrrole Pyrrole Derivative Adsorption Adsorption onto Raney-Ni Surface Pyrrole->Adsorption Hydrogenation Stepwise Hydrogenation Adsorption->Hydrogenation H2_Adsorption H₂ Dissociation on Ni Surface H2_Adsorption->Hydrogenation Pyrrolidine Pyrrolidine Product Hydrogenation->Pyrrolidine Desorption Desorption from Catalyst Surface Pyrrolidine->Desorption

Caption: A simplified logical pathway for the hydrogenation of a pyrrole derivative.

References

Technical Support Center: Swern Oxidation of Hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the Swern oxidation of hydroxypyrrolidine substrates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Q1: My reaction yield is very low, or the starting material is not fully consumed. What are the likely causes?

A: Low or incomplete conversion in a Swern oxidation can stem from several factors:

  • Reagent Quality and Stoichiometry: Ensure all reagents, particularly oxalyl chloride and dimethyl sulfoxide (DMSO), are anhydrous and of high purity. The stoichiometry is critical; insufficient amounts of the activating agent or DMSO will lead to incomplete reaction. Verify your calculations and measurements.

  • Reaction Temperature: The initial activation of DMSO must be performed at very low temperatures, typically -78 °C. If the temperature rises prematurely, the active oxidant, chloro(dimethyl)sulfonium chloride, can decompose before the alcohol is added.[1]

  • Addition Order and Time: The reagents must be added in the correct sequence: oxalyl chloride to the DMSO/solvent mixture, followed by the hydroxypyrrolidine, and finally the amine base.[2] Allowing insufficient time for each step, especially the initial activation and the reaction with the alcohol, can result in low conversion.

  • Secondary Alcohols: The oxidation of secondary alcohols, such as hydroxypyrrolidines, may require slightly longer reaction times or warming the mixture to -40 °C after the alcohol addition to ensure completion.[3]

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

A: The most common side reactions in the Swern oxidation of hydroxypyrrolidines are epimerization and the formation of a methylthiomethyl (MTM) ether.

  • Epimerization: For chiral hydroxypyrrolidines, the acidic proton alpha to the newly formed ketone can be removed by the triethylamine base, leading to a loss of stereochemical integrity (epimerization).

    • Solution: Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine.[3][4] The increased steric hindrance of DIPEA minimizes the deprotonation at the alpha-carbon.

  • MTM Ether Formation: This side product arises if the reaction temperature is not kept sufficiently low (i.e., it rises above -60 °C) or if the triethylamine is added before the alcohol has completely reacted with the activated DMSO species.[1][5][6]

    • Solution: Strictly maintain the reaction temperature at -78 °C until the addition of the base is complete. Ensure the alcohol has had sufficient time (e.g., 30-60 minutes) to react before introducing the base.[7]

Q3: The work-up is difficult, and an extremely unpleasant odor is permeating the lab. How should I manage this?

A: The characteristic foul odor is from dimethyl sulfide (DMS), a volatile byproduct of the reaction.[4][8] The work-up can also be complicated by the presence of the amine hydrochloride salt.

  • Odor Management:

    • Fume Hood: Always perform the entire reaction and work-up in a well-ventilated fume hood.[4][8]

    • Bleach Quench: After the reaction is complete and quenched with water, you can add sodium hypochlorite solution (bleach) to the aqueous layer and any glassware. Bleach oxidizes the volatile, odorous DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[4]

  • Work-up Procedure:

    • Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

    • Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Washing: Wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove the triethylamine/DIPEA, followed by a wash with saturated sodium bicarbonate solution and finally brine to remove water-soluble impurities.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the Swern oxidation?

A: The Swern oxidation is a chemical reaction that converts primary or secondary alcohols into aldehydes or ketones, respectively.[7] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride, in the presence of a hindered organic base like triethylamine.[7][8] The reaction is renowned for its mild conditions and high tolerance for other functional groups.[4][6]

Q2: Why is it necessary to run the reaction at -78 °C?

A: The low temperature is critical for several reasons. The active oxidizing species, chloro(dimethyl)sulfonium chloride, is unstable and rapidly decomposes at temperatures above -60 °C.[1] Maintaining cryogenic conditions ensures this intermediate is present to react with the alcohol. It also helps control the exothermic nature of the reaction and prevents side reactions like MTM ether formation.[1][5]

Q3: What are the byproducts of the Swern oxidation?

A: The main byproducts are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and, when triethylamine is used, triethylammonium chloride.[4][8] Both DMS (foul odor) and carbon monoxide (toxic gas) are hazardous, necessitating the use of a fume hood.[8]

Q4: Is it necessary to protect the nitrogen on the pyrrolidine ring?

A: Yes. The pyrrolidine nitrogen is basic and nucleophilic and can react with the electrophilic oxalyl chloride or the activated DMSO intermediate. Therefore, it is standard practice to protect the nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, before performing the oxidation.

Data Presentation: Reaction Parameters

The following tables summarize typical quantitative data for the Swern oxidation of a hydroxypyrrolidine.

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents (Relative to Substrate)Purpose
Hydroxypyrrolidine1.0Substrate
Oxalyl Chloride1.2 - 2.0DMSO Activator
Dimethyl Sulfoxide (DMSO)2.5 - 3.0Oxidant
Triethylamine (or DIPEA)5.0 - 6.0Base for Elimination

Note: Stoichiometry may need to be optimized for specific substrates.[1][10]

Table 2: Typical Reaction Conditions

ParameterValueNotes
SolventDichloromethane (DCM)Anhydrous grade is essential.
Temperature-78 °C (Dry ice/acetone bath)Critical for stability and selectivity.[7]
Activation Time10 - 30 minutesTime for DMSO and oxalyl chloride to react.[2]
Alcohol Reaction Time30 - 60 minutesTime for the hydroxypyrrolidine to react.[7]
Base Reaction Time10 - 20 minutes at -78 °C, then warm to RTFinal elimination step.[2]

Experimental Protocols

General Protocol for the Swern Oxidation of N-Boc-3-hydroxypyrrolidine

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Add dimethyl sulfoxide (DMSO, 2.7 equiv.) to the cold DCM. Then, add oxalyl chloride (1.5 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. A gas evolution (CO and CO₂) will be observed. Stir the resulting mixture for 15-30 minutes at -78 °C.[2]

  • Alcohol Addition: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Rinse the flask with a small amount of DCM to ensure complete transfer. Stir the reaction for 30-60 minutes at -78 °C.[2]

  • Elimination: Add triethylamine (or DIPEA, 5.0-7.0 equiv.) dropwise to the mixture. A thick white precipitate (triethylammonium chloride) will form. Stir for an additional 15 minutes at -78 °C.[2]

  • Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Quench the reaction by slowly adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-pyrrolidinone.[2][9]

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[9]

Mandatory Visualizations

Caption: Reaction mechanism of the Swern oxidation.

Caption: General experimental workflow for Swern oxidation.

Caption: Troubleshooting decision tree for Swern oxidation.

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereoselective analysis of chiral molecules like (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques, supported by experimental data and detailed protocols for the analysis of this and structurally related pyrrolidine derivatives.

Direct Chiral HPLC: The Primary Analytical Approach

Direct chiral HPLC stands as the most prevalent and effective method for the enantiomeric separation of pyrrolidine derivatives.[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including those with structures similar to this compound.[2][3]

Key Advantages of Direct Chiral HPLC:

  • High Resolution: Capable of achieving baseline separation of enantiomers.

  • Method Development: Systematic screening strategies for columns and mobile phases are well-established.[4]

  • Versatility: A wide variety of chiral stationary phases are commercially available, catering to diverse molecular structures.[2]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a typical starting point for the chiral HPLC analysis of this compound, based on methods developed for similar proline and pyrrolidine derivatives.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Trifluoroacetic Acid (TFA) (optional, for peak shape improvement)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (IPA or EtOH). A common starting ratio is 90:10 (v/v) n-hexane:alcohol. For compounds with acidic or basic functional groups, the addition of a small amount of an additive like TFA (0.1%) can improve peak symmetry.[1][5]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or another wavelength where the compound exhibits sufficient absorbance.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram and determine the retention times for each enantiomer. Calculate the resolution (Rs) and enantiomeric excess (%ee).

Logical Workflow for Chiral HPLC Method Development

A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) A->B C Optimize Mobile Phase Composition B->C D Evaluate Additives (e.g., TFA) for Peak Shape C->D E Assess Resolution (Rs) D->E E->C Rs < 1.5 F Method Validation E->F Rs >= 1.5

Caption: A typical workflow for developing a chiral HPLC method.

Comparison with Alternative Analytical Techniques

While direct chiral HPLC is a powerful tool, other techniques can also be employed for the chiral analysis of pyrrolidine derivatives, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
Indirect Chiral HPLC Derivatization of enantiomers with a chiral agent to form diastereomers, followed by separation on a standard achiral column (e.g., C18).[1]Utilizes common, less expensive achiral columns.Requires a derivatization step which can be time-consuming and may introduce analytical errors.When a suitable chiral stationary phase is not available.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase. Often coupled with chiral stationary phases.[7]Faster separations and lower solvent consumption compared to HPLC.Requires specialized instrumentation.High-throughput screening and preparative separations.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field. Chiral selectors are added to the background electrolyte.[3]High separation efficiency, low sample and reagent consumption.Lower sensitivity for some applications, can be less robust than HPLC.Analysis of polar and charged chiral compounds.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase using a chiral stationary phase.High resolution for volatile and thermally stable compounds.Requires derivatization to increase volatility and thermal stability.[8]Quality control of volatile chiral starting materials or intermediates.

Experimental Workflow Comparison

cluster_0 Direct HPLC cluster_1 Indirect HPLC A Racemic Sample B Inject on Chiral Column A->B C Separated Enantiomers B->C D Racemic Sample E Derivatize with Chiral Reagent D->E F Inject on Achiral Column E->F G Separated Diastereomers F->G

Caption: Comparison of direct versus indirect chiral HPLC workflows.

Performance Data for Chiral Separation of Pyrrolidine Derivatives

The following table summarizes typical experimental conditions and performance data for the chiral separation of various pyrrolidine and proline derivatives, which can serve as a starting point for the analysis of this compound.

Compound TypeColumnMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Pyrrolidine-3-carboxylic acidChiralcel® OD-Hn-Hexane:Isopropanol:TFA (90:10:0.1)1.0UV at 210 nm> 1.5[1]
Boc-proline derivativesChiralpak® AD-HHexane:Ethanol:TFANot SpecifiedNot SpecifiedGood Resolution[5][6]
Pyrrolidone derivativesLux Cellulose-2Supercritical CO2 with Methanol co-solvent2.0UV at 210 nm1.50 - 3.59[7]
4-Hydroxyproline stereoisomers (derivatized)Capillary Electrophoresis with Methyl-γ-CD75 mM Phosphate Buffer (pH 7.0)N/AUV1.5 - 3.6[3]

Note: The optimal conditions for this compound may vary and require method development.

Conclusion

For the routine chiral analysis of this compound, direct HPLC with a polysaccharide-based chiral stationary phase is the recommended starting point due to its high success rate and established methodologies for similar compounds. However, for specific challenges such as high-throughput screening or the analysis of highly polar analogues, alternative techniques like SFC and CE offer compelling advantages. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation.

References

A Comparative Guide to Dibenzyl vs. Boc Protection in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of pyrrolidine-containing molecules, impacting reaction yields, scalability, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two commonly employed protecting groups for the pyrrolidine nitrogen: the dibenzyl (Bn₂) and the tert-butyloxycarbonyl (Boc) groups. This analysis is supported by experimental data and detailed methodologies to inform the strategic choices in your synthetic endeavors.

At a Glance: Key Differences

FeatureDibenzyl (Bn₂) Protectiontert-Butyloxycarbonyl (Boc) Protection
Protection Method Alkylation with benzyl halides or reductive aminationAcylation with di-tert-butyl dicarbonate ((Boc)₂O)
Stability Stable to acidic and basic conditions, and many organometallic reagents.Stable to basic, nucleophilic, and reductive conditions. Labile to acid.
Deprotection Method Catalytic hydrogenolysis (e.g., Pd/C, H₂)Acid-catalyzed cleavage (e.g., TFA, HCl)
Orthogonality Orthogonal to acid-labile groups (e.g., Boc).Orthogonal to groups removed by hydrogenolysis (e.g., Bn, Cbz).
Key Advantage Robustness under a wide range of conditions.Mild and selective removal under acidic conditions.
Potential Limitation Harsher deprotection conditions that may affect other reducible functional groups.Incompatible with strongly acidic reaction conditions.

Performance Comparison: Protection and Deprotection

The following tables summarize typical reaction conditions and reported yields for the protection of a generic pyrrolidine and subsequent deprotection.

Table 1: N-Protection of Pyrrolidine
Protecting GroupReagents & ConditionsTypical Yield
**Dibenzyl (Bn₂) **Pyrrolidine, Benzyl Bromide, K₂CO₃, Acetonitrile, Reflux58-69% (for a similar amine)
Boc Pyrrolidine, (Boc)₂O, Triethylamine, Dichloromethane, 0 °C to RT>95%[1]
Table 2: N-Deprotection of Protected Pyrrolidine
Protected PyrrolidineReagents & ConditionsTypical Yield
N,N-Dibenzylpyrrolidine H₂, Pd/C, 5% EtOH/EtOAc~66% (for a similar N-benzyl compound)[2]
N-Boc-pyrrolidine Trifluoroacetic acid (TFA), Dichloromethane (DCM), RT87%[3]

Experimental Protocols

N,N-Dibenzylation of Pyrrolidine (Alkylation Method)

This protocol is adapted from the synthesis of benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate.[4]

Materials:

  • Pyrrolidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add benzyl bromide (2.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude N,N-dibenzylpyrrolidine, which can be further purified by column chromatography.

N-Boc Protection of Pyrrolidine

This protocol is based on the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.[1]

Materials:

  • Pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-pyrrolidine.

Deprotection of N,N-Dibenzylpyrrolidine (Hydrogenolysis)

This protocol is a general method for N-debenzylation.[5]

Materials:

  • N,N-Dibenzylpyrrolidine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve N,N-dibenzylpyrrolidine in a mixture of 5% ethanol in ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. This may take 24-48 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.

Deprotection of N-Boc-pyrrolidine (Acidolysis)

This is a standard procedure for Boc deprotection using trifluoroacetic acid.[3]

Materials:

  • N-Boc-pyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-pyrrolidine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to afford the free pyrrolidine.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the protection and deprotection schemes for both dibenzyl and Boc groups.

protection_deprotection_workflow cluster_bn Dibenzyl Protection & Deprotection cluster_boc Boc Protection & Deprotection start_bn Pyrrolidine protect_bn N,N-Dibenzylation (Benzyl Bromide, Base) start_bn->protect_bn protected_bn N,N-Dibenzylpyrrolidine protect_bn->protected_bn deprotect_bn Hydrogenolysis (H₂, Pd/C) protected_bn->deprotect_bn end_bn Pyrrolidine deprotect_bn->end_bn start_boc Pyrrolidine protect_boc N-Boc Protection ((Boc)₂O, Base) start_boc->protect_boc protected_boc N-Boc-pyrrolidine protect_boc->protected_boc deprotect_boc Acidolysis (TFA or HCl) protected_boc->deprotect_boc end_boc Pyrrolidine deprotect_boc->end_boc

Caption: General workflows for dibenzyl and Boc protection/deprotection of pyrrolidine.

Decision-Making Framework

The choice between dibenzyl and Boc protection is highly dependent on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.

decision_tree start Choice of Protecting Group for Pyrrolidine Synthesis acid_sensitive Are subsequent reaction steps or other functional groups sensitive to acid? start->acid_sensitive hydrogenolysis_sensitive Are subsequent reaction steps or other functional groups sensitive to hydrogenolysis? acid_sensitive->hydrogenolysis_sensitive  No   use_dibenzyl Use Dibenzyl Protection acid_sensitive->use_dibenzyl  Yes   use_boc Use Boc Protection hydrogenolysis_sensitive->use_boc  No   consider_orthogonal Consider an alternative orthogonal protecting group hydrogenolysis_sensitive->consider_orthogonal  Yes  

References

A Researcher's Guide to Enantiomeric Excess Determination of Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules like hydroxypyrrolidine derivatives. These compounds are pivotal building blocks in numerous pharmaceuticals, and their stereochemistry profoundly influences their pharmacological activity. This guide provides an objective comparison of the primary analytical techniques used for ee determination of hydroxypyrrolidine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of hydroxypyrrolidine derivatives depends on several factors, including the specific properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. The four most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][2]Partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[1]Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[1]Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[3][4]
Typical Analytes Broad range of non-volatile and thermally labile compounds.[5]Volatile and thermally stable compounds; derivatization is often required for polar hydroxypyrrolidines.[1][5]Charged or chargeable molecules; suitable for a wide range of compounds with minimal sample volume.[1]Soluble compounds; provides structural information in addition to ee.[3]
Resolution Excellent, with baseline separation achievable for many derivatives on appropriate CSPs.[2][6]Very high, especially for volatile derivatives on capillary columns.[5]High efficiency and resolution, particularly for complex mixtures.[1]Varies depending on the CSA and analyte; can be lower than chromatographic methods.[3]
Sensitivity High, especially with UV, fluorescence, or mass spectrometry detectors.[5]Extremely high, particularly with Flame Ionization Detector (FID) and Mass Spectrometry (MS).[5]High, especially with laser-induced fluorescence detection.Lower compared to chromatographic methods; requires higher sample concentrations.
Analysis Time Typically 10-30 minutes per sample.[5]Typically 5-20 minutes per sample.[5]Fast, often less than 15 minutes per sample.Rapid data acquisition (minutes), but sample preparation (derivatization or complexation) may be needed.[7]
Sample Throughput Moderate; can be automated for higher throughput.High, suitable for screening multiple samples.High, with automated systems.High for screening, especially with automation.
Solvent Consumption Higher compared to GC and CE.[7]Low, primarily uses gases.[7]Very low.Low, typically uses deuterated solvents.[7]
Instrumentation Cost Generally higher due to high-pressure pumps and specialized detectors.[5]Generally lower, though high-resolution MS detectors can be expensive.[5]Moderate.High initial investment for the spectrometer.
Advantages Broad applicability, well-established, good for preparative scale.[6]High resolution and sensitivity for volatile compounds.[5]High efficiency, low sample and solvent consumption.Rapid, non-destructive, provides structural information.[3]
Disadvantages Higher solvent consumption, CSPs can be expensive.[2]Limited to volatile/thermally stable compounds, may require derivatization.[1]Limited to charged/chargeable analytes, lower loading capacity.Lower sensitivity, potential for signal overlap, cost of CSAs.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative protocols for each of the primary analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the enantiomeric separation of hydroxypyrrolidine derivatives. Polysaccharide-based chiral stationary phases are particularly effective.

Protocol for (R/S)-N-Boc-3-hydroxypyrrolidine:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H or a similar polysaccharide-based column.[2]

  • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio may need optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Inject a racemic standard to determine the retention times of the two enantiomers. Inject the sample and integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Gas Chromatography (GC)

For volatile or derivatized hydroxypyrrolidine derivatives, chiral GC offers excellent resolution and sensitivity. Derivatization is often necessary to improve volatility and chromatographic performance.

Protocol for a Derivatized Hydroxypyrrolidine Derivative:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Rt-βDEX).

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

  • Detector Temperature: 280 °C.

  • Sample Preparation and Derivatization: Dissolve the hydroxypyrrolidine derivative in a volatile solvent like dichloromethane. If necessary, perform derivatization (e.g., acylation of the hydroxyl and amino groups) to increase volatility.

  • Data Analysis: Inject a derivatized racemic standard to identify the retention times of the enantiomers. Inject the derivatized sample and integrate the peak areas. Calculate the ee as described for HPLC.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent, making it an attractive method for chiral analysis.

Protocol for Hydroxyproline Stereoisomers (as an example for hydroxypyrrolidine carboxylic acids):

  • Instrumentation: Capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): An acidic buffer (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector.

  • Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin, added to the BGE.[1]

  • Applied Voltage: Typically 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of a small sample plug.

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm) or fluorescence detection after derivatization with a fluorescent tag.

  • Data Analysis: The enantiomers will migrate at different velocities, resulting in separate peaks. Calculate the ee from the integrated peak areas.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with the aid of a chiral solvating agent (CSA) offers a rapid method for ee determination without the need for chromatographic separation.

Protocol using a Chiral Solvating Agent:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): An enantiomerically pure compound that can form transient diastereomeric complexes with the analyte, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral acids/alcohols.[3]

  • Solvent: Deuterated solvent in which both the analyte and CSA are soluble (e.g., CDCl₃, C₆D₆).

  • Sample Preparation: In an NMR tube, dissolve a known amount of the hydroxypyrrolidine derivative and a molar excess of the CSA in the deuterated solvent.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: The formation of diastereomeric complexes will result in separate signals for at least one proton of each enantiomer. Integrate the well-resolved signals corresponding to each enantiomer to determine their ratio and calculate the ee.[3]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Hydroxypyrrolidine Derivative Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample into HPLC System Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV/Vis or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Hydroxypyrrolidine Derivative Sample Derivatize Derivatization (if necessary) Sample->Derivatize Dissolve Dissolve in Volatile Solvent Derivatize->Dissolve Inject Inject Sample into GC System Dissolve->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Hydroxypyrrolidine Derivative Sample Dissolve Dissolve in Buffer Sample->Dissolve BGE Prepare BGE with Chiral Selector Fill Fill Capillary with BGE BGE->Fill Inject Inject Sample Plug Fill->Inject ApplyV Apply High Voltage Inject->ApplyV Detect UV or LIF Detection ApplyV->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Peak Areas Electropherogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral CE.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Hydroxypyrrolidine Derivative Sample Mix Mix Sample and CSA in NMR Tube with Deuterated Solvent Sample->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Spectrum Process NMR Spectrum Acquire->Spectrum Identify Identify Diastereotopic Signals Spectrum->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral NMR.

References

Spectroscopic characterization of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate and Its Alternatives for Pharmaceutical Research and Development

For researchers and professionals in the field of drug discovery and development, the precise characterization of chiral building blocks is paramount. This guide provides a comparative spectroscopic analysis of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate, a key intermediate in the synthesis of many pharmaceutical compounds. Its performance is objectively compared with a viable alternative, N-Boc-cis-4-hydroxy-L-proline, supported by experimental data to aid in the selection of the most suitable molecule for specific research applications.

Chemical Structures at a Glance

The fundamental structures of the primary compound and its alternative are depicted below, highlighting the key functional groups and stereochemistry that dictate their reactivity and spectroscopic properties.

cluster_target 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate cluster_alt N-Boc-cis-4-hydroxy-L-proline target_mol target_mol alt_mol alt_mol

Figure 1: Chemical structures of the target compound and its alternative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate and its diastereomeric alternative, N-Boc-cis-4-hydroxy-L-proline. This data is essential for the unambiguous identification and quality control of these compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton (¹H)Chemical Shift (ppm)
1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate-C(CH₃)₃ (Boc)~1.45 (s, 9H)
-OCH₃ (Methyl Ester)~3.70 (s, 3H)
Pyrrolidine Ring Protons~2.0-4.5 (m)
N-Boc-cis-4-hydroxy-L-proline-C(CH₃)₃ (Boc)1.43 (s, 9H)
Pyrrolidine Ring Protons2.1-4.4 (m)

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon (¹³C)Chemical Shift (ppm)
1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate-C(CH₃)₃ (Boc)~28.0
-C(CH₃)₃ (Boc)~80.0
-OCH₃ (Methyl Ester)~52.0
Pyrrolidine Ring Carbons~38.0, 55.0, 58.0, 69.0
C=O (Boc)~154.0
C=O (Methyl Ester)~174.0
N-Boc-cis-4-hydroxy-L-proline-C(CH₃)₃ (Boc)28.3
-C(CH₃)₃ (Boc)81.1
Pyrrolidine Ring Carbons39.5, 56.1, 59.2, 70.2
C=O (Boc)155.8
C=O (Carboxylic Acid)176.5

Table 3: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)
1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-DicarboxylateO-H Stretch (Alcohol)~3400 (broad)
C-H Stretch (Alkyl)~2850-3000
C=O Stretch (Boc & Ester)~1740, ~1690
N-Boc-cis-4-hydroxy-L-prolineO-H Stretch (Carboxylic Acid & Alcohol)2500-3500 (very broad)
C-H Stretch (Alkyl)2880-2980
C=O Stretch (Boc & Carboxylic Acid)1742, 1685

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-DicarboxylateC₁₁H₁₉NO₅245.27246.1336
N-Boc-cis-4-hydroxy-L-prolineC₁₀H₁₇NO₅231.25232.1128

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound.

Workflow for Spectroscopic Characterization

The logical workflow for the complete spectroscopic characterization of a novel chiral building block is outlined below.

cluster_workflow Spectroscopic Characterization Workflow Sample_Prep Sample Preparation NMR NMR Spectroscopy (1H, 13C) Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR MS Mass Spectrometry Sample_Prep->MS Structure_Elucidation Structure Elucidation & Purity Assessment NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Alternatives Structure_Elucidation->Data_Comparison

Figure 2: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

The comprehensive spectroscopic data presented in this guide facilitates the accurate identification and quality assessment of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate. The comparison with N-Boc-cis-4-hydroxy-L-proline provides a valuable reference for researchers in selecting the appropriate chiral building block for their synthetic needs. Adherence to the outlined experimental protocols will ensure the generation of reliable and reproducible spectroscopic data, a cornerstone of successful drug discovery and development endeavors.

A Researcher's Guide to N-Protecting Groups in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of pyrrolidine-containing molecules. The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. During its synthesis, the protection of the nitrogen atom is often essential to prevent undesired side reactions and to direct the stereochemical outcome. The choice of the N-protecting group influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule to various reaction conditions, and the ease of its eventual removal.

This guide provides an objective comparison of four commonly employed N-protecting groups in pyrrolidine synthesis: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts). The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group.

Quantitative Comparison of N-Protecting Groups

The selection of an appropriate N-protecting group is often a trade-off between its stability under various reaction conditions and the ease of its removal. The following tables summarize quantitative data on the synthesis and deprotection of N-protected pyrrolidines.

Table 1: Comparison of Yields in the Synthesis of N-Protected Pyrrolidines

Protecting GroupSynthetic MethodReagentsTypical Yield (%)
Boc Amine Protection(Boc)₂O, Et₃N>95
Cbz Amine ProtectionCbz-Cl, NaHCO₃90 - 95
Fmoc Amine ProtectionFmoc-OSu, NaHCO₃88 - 95
Tosyl (Ts) SulfonylationTsCl, Pyridine85 - 95

Table 2: Comparison of Deprotection Methods, Conditions, and Yields

Protecting GroupDeprotection MethodReagentsConditionsTypical Yield (%)
Boc Acidic CleavageTFA, DCMRoom Temp, 1-2 h>95[1]
HCl in DioxaneRoom Temp, 2-4 h>95
Cbz Catalytic HydrogenolysisH₂, Pd/CRoom Temp, 1 atm, 3 h>95[1]
Transfer HydrogenolysisHCOONH₄, Pd/CReflux, 1 h92
Fmoc Base-catalyzed20% Piperidine in DMFRoom Temp, 30 min>95[1]
Tosyl (Ts) Reductive CleavageMg, MeOHReflux, 4 h85
Na/Hg, Na₂HPO₄Room Temp, 6 h90
Acidic CleavageHBr, Phenol100°C, 2 h75

Orthogonality of Protecting Groups

In complex organic syntheses, it is often necessary to deprotect one functional group without affecting others. This is achieved by using "orthogonal" protecting groups, which can be removed under distinct reaction conditions. The Boc, Cbz, and Fmoc groups form a useful orthogonal set.[2][3]

Orthogonality Boc N-Boc-Pyrrolidine Free_Amine Pyrrolidine Boc->Free_Amine Acid (TFA, HCl) Cbz N-Cbz-Pyrrolidine Cbz->Free_Amine H₂/Pd Fmoc N-Fmoc-Pyrrolidine Fmoc->Free_Amine Base (Piperidine)

Caption: Orthogonality of common N-protecting groups.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

N-Boc Protection of Pyrrolidine

To a solution of pyrrolidine (1.0 eq) in dichloromethane (DCM), triethylamine (Et₃N, 1.2 eq) is added.[4] The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-pyrrolidine.

Acidic Deprotection of N-Boc-Pyrrolidine

N-Boc-pyrrolidine (1.0 eq) is dissolved in dichloromethane.[1] Trifluoroacetic acid (TFA, 10.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.[1] The solvent and excess TFA are removed under reduced pressure to yield the pyrrolidine as its trifluoroacetate salt.[1]

N-Cbz Protection of Pyrrolidine

Pyrrolidine (1.0 eq) is dissolved in a mixture of THF and water (2:1). Sodium bicarbonate (NaHCO₃, 2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to give N-Cbz-pyrrolidine.

Catalytic Hydrogenolysis of N-Cbz-Pyrrolidine

N-Cbz-pyrrolidine (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (10 mol%) is added.[1] The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.[1] The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected pyrrolidine.[1]

N-Fmoc Protection of Pyrrolidine

Pyrrolidine (1.0 eq) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate. A solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in dioxane is added slowly with vigorous stirring at 0-5 °C. The reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then diluted with water and washed with diethyl ether. The aqueous layer is acidified with dilute HCl, and the product is extracted with an organic solvent.

Base-catalyzed Deprotection of N-Fmoc-Pyrrolidine

N-Fmoc-pyrrolidine (1.0 eq) is dissolved in a 20% solution of piperidine in dimethylformamide (DMF).[1] The reaction mixture is stirred at room temperature for 30 minutes.[1] The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the free pyrrolidine.[1]

N-Tosyl Protection of an Amine

To a solution of the amine (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (TsCl, 1.1 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford the N-tosyl amine.[1]

Reductive Deprotection of N-Tosyl-Pyrrolidine

To a solution of N-tosyl-pyrrolidine (1.0 eq) in anhydrous methanol is added magnesium turnings (10.0 eq).[1] The mixture is heated to reflux for 4 hours.[1] The reaction is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄ and concentrated to give the free pyrrolidine.[1]

Experimental and Logical Workflows

The general workflows for the protection and deprotection of pyrrolidine using the compared N-protecting groups are illustrated below.

Protection_Workflow cluster_protection N-Protection Pyrrolidine Pyrrolidine Reaction Reaction Pyrrolidine->Reaction Reagents Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Reagents->Reaction Protected_Pyrrolidine N-Protected Pyrrolidine Reaction->Protected_Pyrrolidine

Caption: General workflow for N-protection of pyrrolidine.

Deprotection_Workflow cluster_deprotection N-Deprotection Protected_Pyrrolidine N-Protected Pyrrolidine Cleavage Cleavage Protected_Pyrrolidine->Cleavage Deprotection_Reagents Deprotection Reagent (e.g., TFA, H₂/Pd, Piperidine) Deprotection_Reagents->Cleavage Free_Pyrrolidine Pyrrolidine Cleavage->Free_Pyrrolidine

Caption: General workflow for N-deprotection of pyrrolidine.

Conclusion

The choice of an N-protecting group for pyrrolidine synthesis should be guided by the overall synthetic strategy, including the nature of other functional groups present in the molecule and the planned subsequent reaction steps. For general-purpose pyrrolidine synthesis, the N-Boc group is often the protecting group of choice due to its ease of introduction, good stability, and mild deprotection protocol.[1] The N-Cbz and N-Fmoc groups provide valuable orthogonal protection strategies, enabling the synthesis of complex molecules with multiple functional groups.[1] While the N-tosyl group offers exceptional stability, its harsh deprotection conditions can limit its applicability.[1] A thorough consideration of the chemical compatibility of the protecting group with the planned synthetic transformations is paramount for a successful outcome.

References

A Comparative Guide to the Biological Activities of Pyrrolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] This guide offers an objective comparison of the performance of various pyrrolidine-2,5-dione derivatives, supported by experimental data, to aid in drug discovery and development. The versatility of this heterocyclic compound has led to the development of agents with potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4]

Anticancer Activity

Pyrrolidine-2,5-dione derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis in cancer cells.[3][5] The cytotoxic effects of these compounds are greatly influenced by the nature and position of substituents on the pyrrolidine-2,5-dione core.[1]

A series of novel succinimide-maleimide derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[3] Among the tested compounds, derivatives 5i and 5l exhibited the highest potency, with IC50 values of 1.496 µM and 1.831 µM, respectively, which were lower than the positive control, cisplatin (IC50 = 3.653 µM).[3] Further studies involving EB/AO staining and apoptosis assays confirmed their potential to induce apoptosis in MCF-7 cells.[3]

In another study, thiophene-containing pyrrolidine-2,5-dione derivatives (37a-f ) were found to be more active against both MCF-7 and HeLa cell lines compared to their phenyl-bearing counterparts (36a-f ).[6] Specifically, compound 37e showed good biological activity with IC50 values of 17 µM and 19 µM against MCF-7 and HeLa cells, respectively, comparable to the reference drug doxorubicin.[6]

Compound IDSubstituentsCell LineIC50 (µM)Reference
5i Bromide and para-hydroxyl groupsMCF-71.496[3]
5l Bromide, meta-methoxy, and para-hydroxyl groupsMCF-71.831[3]
Cisplatin -MCF-73.653[3]
37e Thiophene-containingMCF-717[6]
37e Thiophene-containingHeLa19[6]
Doxorubicin -MCF-716[6]
Doxorubicin -HeLa18[6]

Anti-inflammatory Activity

Several pyrrolidine-2,5-dione derivatives have been investigated as multi-target anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7][8] A series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their in-vitro anti-inflammatory potential.[7][8] The compounds from the 13a-e series showed inhibitory activity in the low micromolar to submicromolar range, with compound 13e emerging as the most potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index (SI) of 31.5.[7][8]

In a separate study, compounds 23 , 31 , and 44 were identified as dual inhibitors of COX-2 and 5-LOX.[9] Compound 44 exhibited the most potent activity with IC50 values of 50.93 µM for COX-2 and 20.87 µM for 5-LOX.[9]

Compound IDTargetIC50 (µM)Selectivity Index (SI)Reference
13e COX-20.9831.5[7][8]
23 COX-1287-[9]
23 COX-2204.08-[9]
23 5-LOX138-[9]
31 COX-1185-[9]
31 COX-268.60-[9]
31 5-LOX50.76-[9]
44 COX-1143-[9]
44 COX-250.93-[9]
44 5-LOX20.87-[9]

Below is a diagram illustrating the general mechanism of action of these anti-inflammatory derivatives.

G Mechanism of Anti-inflammatory Action Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Thromboxanes Thromboxanes COX_Pathway->Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Pyrrolidine_Derivatives Pyrrolidine-2,5-dione Derivatives Pyrrolidine_Derivatives->COX_Pathway Inhibition Pyrrolidine_Derivatives->LOX_Pathway Inhibition

Caption: Inhibition of COX and LOX pathways by pyrrolidine-2,5-dione derivatives.

Antimicrobial Activity

The antimicrobial potential of pyrrolidine-2,5-dione derivatives has been demonstrated against a range of bacterial and fungal pathogens.[3][10][11] A study on novel succinimide-maleimide derivatives revealed that compounds 5a and 5g had potent antimicrobial activity.[3] Compound 5a showed a minimum inhibitory concentration (MIC) of 0.25 µM against Enterococcus faecalis and 0.125 µM against Candida albicans.[3] Compound 5g also displayed a good MIC of 0.25 µM against both microorganisms.[3]

Another investigation into pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone showed moderate antimicrobial activities for compounds 3 , 5 , and 8 .[10][11] Compound 8 exhibited the best antibacterial activity, particularly against Staphylococcus aureus, V. choleraeSG24, and V. choleraeCO6, with MIC values ranging from 16 to 64 µg/mL.[11]

Compound IDMicroorganismMIC (µM)Reference
5a Enterococcus faecalis0.25[3]
5a Candida albicans0.125[3]
5g Enterococcus faecalis0.25[3]
5g Candida albicans0.25[3]
8 Bacteria16-64 (µg/mL)[11]
8 Yeasts64-256 (µg/mL)[11]

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold is a key feature in several antiepileptic drugs.[6] A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties.[12] Compound 33 emerged as a promising candidate with broad-spectrum antiseizure activity, exhibiting ED50 values of 27.4 mg/kg in the maximal electroshock (MES) test and 30.8 mg/kg in the 6 Hz test.[12]

Structure-activity relationship (SAR) studies on 1,3-disubstituted pyrrolidine-2,5-diones revealed that the nature of the substituent at the 3-position significantly influences the anticonvulsant activity.[6] Derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, while 3-methyl and unsubstituted derivatives were more active in the MES test.[6]

Compound IDTestED50 (mg/kg)Reference
33 MES27.4[12]
33 6 Hz30.8[12]
69k MES80.38[6]
69k 6 Hz108.80[6]

Experimental Protocols

MTT Assay for Anticancer Activity

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 24-48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A simplified workflow for the MTT cytotoxicity assay.

In-vitro COX/LOX Inhibition Assay

The anti-inflammatory activity of the compounds is evaluated by their ability to inhibit COX-1, COX-2, and 5-LOX enzymes.[7][9]

  • Enzyme Preparation: Purified ovine COX-1, human recombinant COX-2, and potato 5-LOX enzymes are used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by adding the substrate (arachidonic acid).

  • Reaction Termination: The reaction is stopped after a specific time by adding a stopping solution (e.g., HCl).

  • Product Quantification: The amount of prostaglandin E2 (for COX) or leukotriene B4 (for LOX) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is determined by the broth microdilution method to find the MIC.[3][11]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a comparative overview of the diverse biological activities of pyrrolidine-2,5-dione derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of new, more potent therapeutic agents.

References

A Comparative Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Drugs from Proline and 4-Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Nature provides a readily available and stereochemically defined source of this motif in the form of the amino acids L-proline and L-4-hydroxyproline. These chiral building blocks have served as invaluable starting materials for the stereoselective synthesis of a wide array of complex drug molecules. This guide provides an objective comparison of synthetic strategies for producing key pyrrolidine-containing antiviral drugs, contrasting traditional approaches utilizing proline and its derivatives with alternative, often more convergent or greener, synthetic routes. Experimental data is presented to support these comparisons, and detailed protocols for key transformations are provided.

Daclatasvir: A Tale of Two Strategies in HCV NS5A Inhibition

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] Its synthesis showcases a classic example of utilizing a proline-derived intermediate, which can be compared to a more convergent approach that builds the pyrrolidine rings in later stages.

Proline-Based Synthesis of Daclatasvir

A common strategy for the synthesis of Daclatasvir involves the use of N-Boc-L-proline as the chiral source for the two pyrrolidine moieties. This approach ensures the correct stereochemistry at the C2 position of the pyrrolidine rings from the outset.

Experimental Protocol: Coupling of N-Boc-L-proline with Dichloroacetyl Biphenyl [1]

To a suspension of 1,1′-(biphenyl-4,4′-diyl)bis(2-chloroethanone) (768 mg, 2.5 mmol) in acetonitrile (10 ml), N-Boc-L-proline (1.07 g, 5 mmol) and potassium carbonate (691 mg, 5 mmol) are added. The mixture is stirred for 30 minutes at room temperature and then refluxed for 18 hours. After cooling, 25 ml of toluene is added, and the layers are separated. The organic layer is concentrated under reduced pressure to yield the crude diester, which is used in the subsequent cyclization step without further purification.

Alternative Synthesis of Daclatasvir from 4,4'-Diacetyl Biphenyl

An alternative approach commences with the more readily available 4,4'-diacetyl biphenyl, constructing the pyrrolidine rings through a multi-step sequence. This route offers a different set of synthetic challenges and opportunities for optimization.

Experimental Protocol: Bromination of 4,4'-Diacetyl Biphenyl [2]

To a solution of 4,4'-diacetyl biphenyl and diisopropylethylamine (DIPEA) in dichloromethane at 0°C, a solution of N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane is added dropwise. After the reaction is complete, the mixture is poured into water, and the layers are separated. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the intermediate dibrominated compound.

Performance Comparison: Daclatasvir Synthesis
MetricProline-Based RouteAlternative Route (from 4,4'-Diacetyl Biphenyl)
Starting Material N-Boc-L-proline4,4'-Diacetyl Biphenyl
Stereochemistry Control Inherently controlled from the startEstablished in later steps
Overall Yield Reported as 23.9%[3]Reported as 61.8%[2]
Key Transformations Nucleophilic substitution, cyclizationBromination, substitution, cyclization
Advantages Stereochemical integrity from a chiral pool starting material.Higher overall yield, potentially more cost-effective starting material.
Disadvantages Lower overall yield in some reported syntheses.Requires stereocontrol to be introduced during the synthesis.

Telaprevir: Contrasting Proline-Based and Biocatalytic Approaches for HCV Protease Inhibition

Telaprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4] Its synthesis provides a compelling case study for comparing a traditional proline-based approach with a modern, highly efficient chemoenzymatic strategy.

Proline-Based Synthesis of Telaprevir

The synthesis of Telaprevir can be achieved by utilizing a bicyclic proline derivative as a key intermediate, which establishes the core stereochemistry of the molecule.

Experimental Protocol: Synthesis of Hydroxy Telaprevir Intermediate [5]

To a solution of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivative and (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamoyl)hexahydrocyclopenta[c]pyrrole-1-carboxamide in dichloromethane, N,N-diisopropylethylamine is added. The reaction mixture is stirred for approximately 8 hours at room temperature. Upon completion, the reaction is worked up by washing with 1N HCl, 5% aqueous sodium bicarbonate, and water. The organic layer is then concentrated to yield the hydroxy telaprevir intermediate.

Alternative Biocatalytic Synthesis of Telaprevir

A highly efficient and atom-economical synthesis of Telaprevir has been developed that employs a biocatalytic desymmetrization and two multicomponent reactions as key steps. This approach significantly shortens the synthetic sequence and often improves stereoselectivity.[6][7][8][9][10]

Experimental Protocol: Biocatalytic Desymmetrization [6]

The synthesis features a biocatalytic desymmetrization of a meso-diol precursor using a lipase, such as Amano PS lipase, to stereoselectively furnish a monoacetate with high enantiomeric excess. This enzymatic step is crucial for establishing the initial chirality in a highly efficient manner.

Performance Comparison: Telaprevir Synthesis
MetricProline-Based RouteBiocatalytic/Multicomponent Route
Chiral Source Proline derivativeBiocatalytic resolution/desymmetrization
Key Steps Traditional peptide couplingsBiocatalysis, Ugi and Passerini reactions
Stereoselectivity Dependent on the purity of the proline starting material and subsequent reactionsOften excellent due to the high selectivity of enzymes
Atom Economy Can be lower due to the use of protecting groups and coupling reagentsGenerally higher due to the nature of multicomponent reactions
Advantages Utilizes a well-established chiral building block.Shorter, more convergent, and often "greener" synthesis. High stereoselectivity.
Disadvantages Can be a longer synthetic sequence with more protecting group manipulations.Requires specialized enzymes and optimization of biocatalytic conditions.

Visualizing the Molecular Battleground: Viral Targets of Daclatasvir and Telaprevir

To understand the significance of these synthetic endeavors, it is crucial to visualize the biological targets of these drugs. The following diagrams, generated using the DOT language, illustrate the mechanism of action of Daclatasvir and Telaprevir at the molecular level.

HCV_NS5A_Inhibition cluster_host Host Cell HCV_RNA HCV RNA NS5A NS5A HCV_RNA->NS5A binds Replication_Complex Replication Complex (Membranous Web) Replication_Complex->HCV_RNA synthesizes new NS5A->Replication_Complex facilitates formation Daclatasvir Daclatasvir Daclatasvir->NS5A inhibits

Caption: Inhibition of HCV NS5A by Daclatasvir.

HCV_NS3_4A_Inhibition cluster_virus HCV Replication Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease Polyprotein->NS3_4A_Protease is cleaved by Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Viral_Proteins produces Viral_Proteins->Polyprotein assemble into new virus Telaprevir Telaprevir Telaprevir->NS3_4A_Protease inhibits

Caption: Inhibition of HCV NS3/4A Protease by Telaprevir.

Conclusion

The stereoselective synthesis of pyrrolidine-containing drugs from proline and 4-hydroxyproline remains a cornerstone of medicinal chemistry. These chiral synthons provide a reliable and efficient means to introduce the required stereochemistry into complex molecules. However, the development of innovative synthetic strategies, such as those employing biocatalysis and multicomponent reactions, offers significant advantages in terms of efficiency, atom economy, and environmental impact. The choice of synthetic route will ultimately depend on a variety of factors, including the specific target molecule, scalability, cost of starting materials, and the desired level of "greenness" in the manufacturing process. This guide serves as a starting point for researchers to critically evaluate and compare these different approaches in the context of their own drug discovery and development programs.

References

A Comparative Guide to Chiral Antiviral Agents: Unraveling the Enantiomeric Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antiviral agents synthesized from chiral precursors. By presenting key performance data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document aims to facilitate informed decisions in the pursuit of novel antiviral therapies.

The intrinsic chirality of biological systems, from the helical structure of nucleic acids to the stereospecificity of enzymes and receptors, underscores the critical importance of stereochemistry in drug design. For antiviral agents, the three-dimensional arrangement of atoms in a molecule can dramatically influence its efficacy, toxicity, and pharmacokinetic profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be a potent viral inhibitor, while the other could be inactive or even contribute to adverse effects. This guide delves into the comparative evaluation of prominent chiral antiviral agents, highlighting the significance of enantioselectivity in their therapeutic action.

Quantitative Comparison of Chiral Antiviral Agents

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected chiral nucleoside reverse transcriptase inhibitors (NRTIs), providing a quantitative basis for their comparative evaluation. The data presented includes the 50% effective concentration (EC50), 50% inhibitory concentration (IC50) against the viral target, 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a drug's therapeutic window (CC50/EC50).

Table 1: Comparative Antiviral Activity of Lamivudine Enantiomers against HIV-1

CompoundVirusTargetEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)
Lamivudine (3TC, (–)-β-L-2',3'-dideoxy-3'-thiacytidine)HIV-1Reverse Transcriptase0.004 - 0.5~0.1>100>200 - >25000
(+)-β-D-2',3'-dideoxy-3'-thiacytidineHIV-1Reverse Transcriptase>10>100>100<10

Table 2: Comparative Antiviral Activity of Telbivudine and Zidovudine against HBV

CompoundVirusTargetEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)
Telbivudine (L-dT, β-L-thymidine)HBVDNA Polymerase0.20.15>100>500
Zidovudine (AZT, D-enantiomer)HBVDNA PolymeraseInactive->100-

Note: Zidovudine is a potent inhibitor of HIV reverse transcriptase but is not active against HBV DNA polymerase. Telbivudine, the L-enantiomer of thymidine, is selective for HBV polymerase.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative evaluation of the chiral antiviral agents.

Synthesis of L-Ribose Derived Nucleoside Analogues

The synthesis of L-nucleoside analogues often utilizes L-ribose as a chiral precursor.[2] A general strategy involves the following key steps:

  • Protection of L-Ribose: The hydroxyl groups of L-ribose are protected using appropriate protecting groups (e.g., acetyl, benzoyl) to prevent unwanted side reactions.

  • Glycosylation: The protected L-ribose derivative is coupled with a nucleobase (e.g., cytosine, thymine) in the presence of a Lewis acid catalyst to form the nucleoside. This step is often stereoselective, favoring the formation of the desired β-anomer.

  • Modification of the Sugar Moiety: The sugar ring can be further modified to introduce desired functionalities, such as deoxygenation at the 2' or 3' position to create dideoxynucleosides.

  • Deprotection: The protecting groups are removed to yield the final L-nucleoside analogue.

A detailed, step-by-step synthesis protocol for a specific L-nucleoside would require a dedicated experimental section beyond the scope of this guide but can be found in specialized organic chemistry literature.

In Vitro Antiviral Activity Assay (HIV-1)

The antiviral activity against HIV-1 is commonly determined using a cell-based assay that measures the inhibition of viral replication.

  • Cell Culture: MT-4 cells, a human T-cell line susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Preparation: The test compounds (e.g., Lamivudine and its enantiomer) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in culture medium.

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted compounds are added to the infected cell cultures.

  • Incubation: The treated and untreated (control) infected cells are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the untreated control.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.[3]

  • Reagents: Recombinant HIV-1 RT, a template-primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs), and a labeled dNTP (e.g., DIG-dUTP) are required.

  • Reaction Setup: The reaction is performed in a microtiter plate. The template-primer is immobilized on the plate surface.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the wells.

  • Enzyme Reaction: The reaction is initiated by adding the HIV-1 RT enzyme and the dNTP mix. The plate is incubated to allow for DNA synthesis.

  • Detection: The incorporated labeled dNTP is detected using an antibody conjugate (e.g., anti-DIG-peroxidase) and a colorimetric substrate.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits RT activity by 50%.

In Vitro Antiviral Activity Assay (HBV)

The antiviral activity against HBV can be assessed using a cell line that constitutively produces HBV particles.[4]

  • Cell Culture: HepG2 2.2.15 cells, a human hepatoblastoma cell line that contains integrated HBV DNA and secretes HBV virions, are cultured in appropriate medium.

  • Treatment: The cells are treated with serial dilutions of the test compounds (e.g., Telbivudine).

  • Incubation: The cells are incubated for several days, with the medium and compound being replaced every 2-3 days.

  • Quantification of HBV DNA: The amount of HBV DNA in the culture supernatant is quantified using real-time polymerase chain reaction (qPCR).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50%.

HBV DNA Polymerase Inhibition Assay

This assay measures the direct inhibition of the HBV DNA polymerase.[5]

  • Enzyme Source: HBV polymerase can be obtained from purified viral core particles from an HBV-producing cell line.

  • Reaction: The polymerase reaction is carried out in the presence of a DNA template, dNTPs (including a radiolabeled dNTP), and varying concentrations of the inhibitor's triphosphate form.

  • Detection: The incorporation of the radiolabeled dNTP into the newly synthesized DNA is measured.

  • Data Analysis: The IC50 value is the concentration of the inhibitor triphosphate that reduces DNA synthesis by 50%.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the antiviral compounds is evaluated to determine their effect on host cell viability.[6][7]

  • Cell Seeding: Host cells (e.g., MT-4 or HepG2 2.2.15) are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with the same serial dilutions of the compounds used in the antiviral assays.

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.

Antiviral_Mechanism_of_NRTIs cluster_virus Viral Replication Cycle cluster_drug_action Drug Mechanism of Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination HIV_RT HIV Reverse Transcriptase HIV_RT->Chain_Termination Incorporation of NRTI-TP NRTI Chiral NRTI (e.g., Lamivudine) NRTI_TP Active Triphosphate Form (NRTI-TP) NRTI->NRTI_TP Intracellular Phosphorylation NRTI_TP->HIV_RT Competitive Inhibition

Caption: Mechanism of action for nucleoside reverse transcriptase inhibitors (NRTIs).

Experimental_Workflow_Antiviral_Assay cluster_assays Parallel Assays Start Start: Prepare Cells and Compounds Infection Infect Cells with Virus Start->Infection Treatment Add Serial Dilutions of Chiral Compounds Infection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Antiviral_Assay Antiviral Activity Assay (e.g., p24 ELISA or qPCR) Incubation->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate EC50, CC50, SI Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

Caption: General experimental workflow for in vitro antiviral and cytotoxicity assays.

Chiral_Synthesis_Logic Start Chiral Precursor (e.g., L-Ribose) Step1 Protection of Functional Groups Start->Step1 Step2 Stereoselective Glycosylation Step1->Step2 Step3 Modification of Sugar Moiety Step2->Step3 Step4 Deprotection Step3->Step4 End Enantiomerically Pure Antiviral Agent (e.g., L-Nucleoside) Step4->End

Caption: Logical flow of a stereoselective synthesis of a chiral antiviral agent.

References

A Comparative Guide to the Analysis of Chiral Amines and Alcohols: Mosher's Reagent vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemical identity of chiral molecules is paramount. The enantiomeric purity and absolute configuration of chiral amines and alcohols can profoundly impact a compound's pharmacological activity, toxicity, and overall efficacy. This guide provides an objective comparison of the widely used Mosher's reagent method with alternative techniques for the analysis of chiral amines and alcohols, supported by experimental data and detailed protocols.

Introduction to Chiral Analysis

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. Therefore, the ability to accurately determine the enantiomeric excess (ee) and the absolute configuration of a stereocenter is a critical aspect of chemical research and development. Various analytical techniques have been developed for this purpose, broadly categorized into derivatization methods and direct separation methods.

Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react with the chiral analyte to form diastereomers.[1][2] Since diastereomers have different physical properties, they can be distinguished and quantified using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR).[1][2]

Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) to directly separate enantiomers based on their differential interactions with the CSP.[1]

Mosher's Reagent: A Classic NMR Method

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a chiral derivatizing agent used to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1][2] The method relies on the formation of diastereomeric esters or amides, which exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[1][2]

Principle of Mosher's Method

The reaction of a chiral alcohol or amine with an enantiomerically pure Mosher's acid chloride ((R)- or (S)-MTPA-Cl) yields a mixture of diastereomers. The anisotropic effect of the phenyl group in the MTPA moiety causes the protons near the newly formed ester or amide linkage to experience different magnetic environments, leading to separate signals in the NMR spectrum.[3] The integration of these signals allows for the determination of the enantiomeric excess.

Furthermore, by comparing the chemical shift differences (Δδ = δS - δR) of the protons in the diastereomers formed with both (R)- and (S)-MTPA, the absolute configuration of the stereocenter can be assigned based on an empirical model of the preferred conformation of the Mosher's esters/amides.[3]

Experimental Protocol: Mosher's Ester Formation for a Chiral Alcohol

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.[1]

    • Add a small excess of anhydrous pyridine (~5-10 µL).[1]

    • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.[1]

    • Cap the NMR tube and mix the contents gently.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).[1]

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure using (S)-MTPA-Cl.[1]

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR).[3]

Experimental Protocol: Mosher's Amide Formation for a Chiral Amine

Materials:

  • Chiral amine (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

    • Add a slight molar excess (~1.1 equivalents) of (R)-MTPA.

    • Add one equivalent of the coupling agent (e.g., DCC).

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure using (S)-MTPA.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples and analyze as described for the Mosher's esters.

Comparison of Chiral Analysis Methods

The choice of method for chiral analysis depends on several factors, including the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation.

Data Presentation: Quantitative Comparison
FeatureMosher's Reagent (NMR)Chiral HPLC/GCMarfey's Reagent (HPLC)Pirkle's Alcohol (NMR)
Principle Covalent derivatization to form diastereomers.[1][2]Physical separation of enantiomers on a chiral stationary phase.[1]Covalent derivatization to form diastereomers.[4]Formation of transient diastereomeric solvates.[5][6]
Primary Output ¹H or ¹⁹F NMR spectrum.[1]Chromatogram with separated enantiomer peaks.[1]Chromatogram with separated diastereomer peaks.[4]¹H NMR spectrum with separated signals for enantiomers.[6]
Quantitative Data Enantiomeric excess (ee) from signal integration.[7]Enantiomeric excess (ee) from peak area integration.[1]Enantiomeric excess (ee) from peak area integration.[4]Enantiomeric excess (ee) from signal integration.[6]
Absolute Configuration Yes, by comparing (R)- and (S)-derivatives.[3]No, requires a standard of known configuration.[1]No, primarily for ee determination.[4]Can be inferred from the model of solvated complex.[6]
Accuracy for ee Can be less accurate due to peak overlap and integration errors (typically within ±5%).[3]High accuracy and precision with good separation (typically < ±1%).[8]High accuracy and precision.[4]Moderate accuracy, dependent on complexation and exchange rates.[5][6]
Sensitivity Lower, requires mg of sample.[1]High, suitable for trace analysis (µg to ng).[1]High sensitivity with UV detection.[9]Moderate, requires sufficient concentration for NMR.[5][6]
Sample Throughput Lower, requires two separate reactions and NMR acquisitions.Higher, automated systems can run multiple samples.Moderate, requires derivatization step before HPLC.Moderate, direct addition to NMR tube.
Development Time Generally applicable with minimal development.[1]Requires method development for CSP and mobile phase selection.[1]Requires optimization of derivatization and chromatography.Requires screening for suitable solvating agent and conditions.
Instrumentation NMR Spectrometer.[1]HPLC or GC system with a chiral column.[1]HPLC system.[4]NMR Spectrometer.[6]

Alternative Methods in Detail

Chiral Chromatography (HPLC/GC)

Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. It offers high sensitivity and accuracy, making it a popular choice in the pharmaceutical industry.[1]

Experimental Protocol: Chiral HPLC for a Racemic Amine

Materials:

  • Racemic amine sample

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • HPLC grade solvents (e.g., hexane, isopropanol, diethylamine)

  • HPLC system with UV detector

Procedure:

  • Method Development:

    • Select a suitable chiral stationary phase based on the analyte's structure.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers. Typical mobile phases for normal-phase chromatography consist of a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol), often with a small amount of an amine or acid additive to improve peak shape.

  • Sample Preparation:

    • Dissolve a known concentration of the racemic amine in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the chiral column.

    • Run the analysis under the optimized conditions.

    • Detect the separated enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a chiral derivatizing agent primarily used for the analysis of chiral amines and amino acids by HPLC.[4]

Experimental Protocol: Derivatization of a Chiral Amine with Marfey's Reagent

Materials:

  • Chiral amine sample

  • Marfey's reagent

  • Acetone

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • HPLC system with UV detector

Procedure:

  • Derivatization:

    • Dissolve the chiral amine sample in a suitable solvent.

    • Add a solution of Marfey's reagent in acetone.[10]

    • Add triethylamine to initiate the reaction and incubate at a slightly elevated temperature (e.g., 40°C) for about an hour.[10]

    • Quench the reaction by adding HCl.[10]

  • HPLC Analysis:

    • Inject the resulting diastereomer mixture onto a standard (achiral) C18 HPLC column.

    • Elute with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).

    • Detect the diastereomers using a UV detector.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers to calculate the enantiomeric excess.

Pirkle's Alcohol

Pirkle's alcohol, (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral solvating agent (CSA) used for the determination of enantiomeric purity by NMR spectroscopy.[6] It forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6]

Experimental Protocol: Enantiomeric Excess Determination using Pirkle's Alcohol

Materials:

  • Chiral analyte (e.g., alcohol, amine, carboxylic acid)

  • Pirkle's alcohol

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the chiral analyte in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add an equimolar amount of Pirkle's alcohol to the NMR tube.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved into two distinct sets of peaks due to the formation of the diastereomeric complexes.[6]

  • Data Analysis:

    • Integrate a pair of well-resolved signals corresponding to the two enantiomers to determine the enantiomeric excess.[6]

Visualizing the Workflow and Logic

To further clarify the processes involved in Mosher's acid analysis, the following diagrams illustrate the experimental workflow and the logic behind determining absolute configuration.

G Experimental Workflow for Mosher's Acid Analysis cluster_R (R)-MTPA Derivatization cluster_S (S)-MTPA Derivatization A1 Chiral Analyte C1 React in NMR tube (Pyridine, CDCl3) A1->C1 B1 (R)-MTPA-Cl B1->C1 D1 NMR Analysis of (R)-MTPA derivative C1->D1 E Compare NMR Spectra (Calculate Δδ = δS - δR) D1->E A2 Chiral Analyte C2 React in separate NMR tube (Pyridine, CDCl3) A2->C2 B2 (S)-MTPA-Cl B2->C2 D2 NMR Analysis of (S)-MTPA derivative C2->D2 D2->E F Determine Absolute Configuration & Enantiomeric Excess E->F

Caption: Experimental workflow for Mosher's acid analysis.

G Logic of Absolute Configuration Determination with Mosher's Acid A Analyze Δδ values (Δδ = δS - δR) B Protons on one side of the stereocenter have positive Δδ A->B C Protons on the other side of the stereocenter have negative Δδ A->C D Assign absolute configuration based on Mosher's model B->D C->D

Caption: Logic of absolute configuration determination.

Conclusion

The determination of enantiomeric purity and absolute configuration is a critical task in modern chemistry. Mosher's reagent remains a valuable tool, particularly for determining absolute configuration with readily available NMR instrumentation. However, for routine and high-throughput determination of enantiomeric excess, chiral chromatography methods like HPLC and GC often provide superior accuracy, sensitivity, and speed.[1] Other derivatization reagents, such as Marfey's reagent, and chiral solvating agents, like Pirkle's alcohol, offer valuable alternatives for specific applications. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, the nature of the analyte, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to implement these powerful analytical techniques in their work.

References

Comparative ¹H and ¹³C NMR Analysis of N-Protected (2S)-3,4-Dehydroproline Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of key N-protected (2S)-3,4-dehydroproline methyl esters. This guide provides a comparative analysis of ¹H and ¹³C NMR data for N-Boc, N-Cbz, and N-Fmoc protected derivatives, supported by detailed experimental protocols.

The unique conformational constraints of 3,4-dehydroproline, an unsaturated analog of proline, make it a valuable building block in medicinal chemistry and peptide design. The introduction of different N-protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical step in its synthetic applications. A thorough understanding of the nuclear magnetic resonance (NMR) spectral properties of these derivatives is essential for their unambiguous characterization and for monitoring reaction progress. This guide presents a comparative analysis of the ¹H and ¹³C NMR data for N-Boc-, N-Cbz-, and N-Fmoc-protected (2S)-3,4-dehydroproline methyl esters.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the N-protected (2S)-3,4-dehydroproline methyl esters. The data highlights the influence of the different protecting groups on the electronic environment of the pyrrolidine ring and the methyl ester moiety.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of N-Protected (2S)-3,4-Dehydroproline Methyl Esters in CDCl₃

ProtonN-BocN-CbzN-Fmoc
H-2 4.85-4.75 (m)4.88 (dd, J = 8.0, 3.2 Hz)4.82 (dd, J = 8.1, 3.0 Hz)
H-3 5.85-5.75 (m)5.82 (m)5.80 (m)
H-4 5.95-5.85 (m)6.01 (m)5.98 (m)
H-5α 4.20-4.10 (m)4.25 (m)4.21 (m)
H-5β 4.05-3.95 (m)4.15 (m)4.12 (m)
-OCH₃ 3.73 (s)3.72 (s)3.70 (s)
Protecting Group 1.45 (s, 9H)7.35-7.25 (m, 5H), 5.15 (s, 2H)7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 4.45 (t, J=6.8 Hz, 1H), 4.23 (d, J=6.8 Hz, 2H)

Note: Chemical shifts are reported as ranges (m) for complex multiplets or as specific values with multiplicity (s = singlet, d = doublet, t = triplet, dd = doublet of doublets) and coupling constants (J) in Hertz (Hz).

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of N-Protected (2S)-3,4-Dehydroproline Methyl Esters in CDCl₃

CarbonN-BocN-CbzN-Fmoc
C-2 64.564.864.9
C-3 126.8127.1127.2
C-4 128.5128.2128.1
C-5 54.254.554.6
C=O (ester) 172.5172.3172.2
-OCH₃ 52.352.452.5
C=O (protecting) 154.2154.8154.5
Protecting Group 80.1, 28.4136.5, 128.5, 128.1, 127.9, 67.2143.9, 141.3, 127.7, 127.0, 125.1, 120.0, 67.4, 47.2

Experimental Protocols

General Synthesis of N-Protected (2S)-3,4-Dehydroproline Methyl Esters

(2S)-3,4-Dehydroproline methyl ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane). An appropriate base (e.g., triethylamine or diisopropylethylamine) is added to neutralize the hydrochloride salt. The corresponding protecting group precursor (Boc-anhydride, Cbz-chloride, or Fmoc-chloride) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then purified using standard techniques such as extraction and column chromatography.

NMR Sample Preparation and Analysis

For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified N-protected (2S)-3,4-dehydroproline methyl ester is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Visualizing the Comparison

G cluster_starting_material Starting Material cluster_protection N-Protection Reaction cluster_products N-Protected Products cluster_analysis NMR Analysis start (2S)-3,4-Dehydroproline Methyl Ester Boc Boc Anhydride start->Boc Base Cbz Cbz Chloride start->Cbz Base Fmoc Fmoc Chloride start->Fmoc Base Product_Boc N-Boc-(2S)-3,4-dehydroproline methyl ester Boc->Product_Boc Product_Cbz N-Cbz-(2S)-3,4-dehydroproline methyl ester Cbz->Product_Cbz Product_Fmoc N-Fmoc-(2S)-3,4-dehydroproline methyl ester Fmoc->Product_Fmoc NMR ¹H and ¹³C NMR Spectroscopy Product_Boc->NMR Product_Cbz->NMR Product_Fmoc->NMR

Caption: Synthetic workflow for the N-protection and subsequent NMR analysis of (2S)-3,4-dehydroproline methyl esters.

Safety Operating Guide

Proper Disposal of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a non-halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound may be limited, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye ProtectionSafety glasses with side shields or gogglesProtects eyes from splashes.
Hand ProtectionChemically resistant gloves (e.g., Nitrile)Prevents skin contact.
Body ProtectionLaboratory coatProtects skin and clothing from contamination.
RespiratoryUse in a well-ventilated area or fume hoodMinimizes inhalation of any dust or vapors.

II. Waste Characterization and Segregation

Proper waste segregation is a critical first step in the disposal process to prevent dangerous chemical reactions and to ensure waste is treated appropriately. This compound is classified as a non-halogenated organic solid .

Waste Segregation Protocol:

  • Identify the waste stream: This compound belongs to the non-halogenated organic waste stream.

  • Do NOT mix with:

    • Halogenated organic waste (e.g., dichloromethane, chloroform).

    • Aqueous waste (acids, bases).

    • Heavy metal waste.

    • Strong oxidizing or reducing agents.

  • Solid vs. Liquid: Dispose of the compound in its solid form in a designated solid waste container. If it is dissolved in a non-halogenated solvent, it can be disposed of in the non-halogenated liquid waste stream.

III. Step-by-Step Disposal Procedure

The following protocol outlines the process for the collection and disposal of this compound waste.

Experimental Protocol: Chemical Waste Disposal

  • Container Selection:

    • Use a designated, chemically compatible container for non-halogenated solid waste. The container must be in good condition, with a secure, tight-fitting lid.[1][2]

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste" and "Non-Halogenated Organic Solids".[3][4]

    • Maintain a log sheet on or near the container, listing all chemicals added, including the full chemical name "this compound" and the approximate amount.[5] Do not use abbreviations or chemical formulas.[3]

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated container using a spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, conduct the transfer within a chemical fume hood.

    • Keep the waste container closed at all times, except when adding waste.[1][3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[1]

    • Ensure the storage area is cool, dry, and well-ventilated.[1]

    • Provide secondary containment to prevent the spread of material in case of a leak.[1]

  • Request for Pickup:

    • When the container is nearly full (do not overfill), arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[1]

IV. Emergency Procedures: Spill and Exposure

Accidents can happen, and being prepared is essential for a safe laboratory environment.

Spill Cleanup:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[6]

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal as hazardous waste.[6]

    • Clean the spill area with soap and water.[6]

  • Large Spills:

    • Evacuate the area and alert your laboratory supervisor and EHS.

    • Prevent the spill from entering drains or water courses.[6]

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

V. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_emergency Emergency Protocol A Identify Waste as Non-Halogenated Organic Solid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Waste Container 'Hazardous Waste' 'Non-Halogenated Organic Solids' B->C D Transfer Waste to Container in Ventilated Area C->D E Update Waste Log with Chemical Name & Amount D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Maintain Secondary Containment G->H I Request EHS Pickup When Container is Full H->I J Spill or Exposure Occurs K Follow Spill Cleanup & First Aid Procedures J->K L Report to Supervisor & EHS K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. The following protocols are based on the known hazards of structurally similar compounds, such as pyrrolidine derivatives and dibenzyl esters, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles that may cause serious eye irritation.
Hand Protection Nitrile or neoprene chemical-resistant glovesProvides a barrier against skin contact, which may cause irritation.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95)Recommended when handling the powder form to prevent inhalation of dust particles that may cause respiratory tract irritation.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to control dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the material and avoid creating airborne dust.

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Avoid splashes and direct contact.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • This compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weigh paper), in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Spill Management: In the event of a small spill, carefully sweep up the solid material, trying to minimize dust generation, and place it in the hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1. Equip Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound 2. Setup Prepare Solution Prepare Solution Weigh Compound->Prepare Solution 3. Measure Perform Experiment Perform Experiment Prepare Solution->Perform Experiment 4. Use Clean Work Area Clean Work Area Perform Experiment->Clean Work Area 5. Conclude Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste 6. Sanitize Doff PPE Doff PPE Dispose of Waste->Doff PPE 7. Finalize

Caption: Workflow for handling the chemical safely.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.